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5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid Documentation Hub

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  • Product: 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid
  • CAS: 1354777-44-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid

Abstract This technical guide provides a comprehensive scientific overview of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, a halogenated heterocyclic compound of significant interest in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive scientific overview of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific research on this particular molecule is emerging, its structural motifs—a benzotriazole core, a carboxylic acid group, and a bromine substituent—suggest a rich potential for applications ranging from pharmaceutical intermediates to specialized corrosion inhibitors. This document consolidates fundamental physicochemical properties, proposes a robust synthetic pathway, outlines expected analytical characterization, and discusses potential avenues for research and application based on the well-established activities of related benzotriazole derivatives. It is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique characteristics.

Core Physicochemical Properties

5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid is a substituted benzotriazole, a class of bicyclic heterocyclic compounds. The fusion of a benzene ring with a 1,2,3-triazole ring creates a stable aromatic system. The addition of a bromine atom and a carboxylic acid group at specific positions (5 and 7, respectively) significantly influences the molecule's electronic properties, solubility, and reactivity, making it a versatile building block.

The fundamental properties of the molecule are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and analysis.

PropertyValueSource
Molecular Weight 242.03 g/mol [1]
Molecular Formula C₇H₄BrN₃O₂[1]
CAS Number 1354777-44-8[1]
Canonical SMILES O=C(C1=C(NN=N2)C2=CC(Br)=C1)O[1]
Storage Conditions Sealed in dry, 2-8°C[1]

Synthesis and Mechanistic Rationale

The synthesis of benzotriazoles is a well-established area of organic chemistry. The most reliable and direct method involves the diazotization of an ortho-phenylenediamine derivative, which undergoes spontaneous intramolecular cyclization to form the triazole ring.[2][3][4]

For the target molecule, 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, the logical and requisite starting material is 3,4-diamino-5-bromobenzoic acid . The synthesis proceeds via an acid-catalyzed reaction with a nitrite source, typically sodium nitrite.

Proposed Synthetic Workflow

The diagram below illustrates the logical flow from the precursor to the final product. The core of this transformation is the formation of a diazonium salt at one amino group, which is then attacked by the adjacent amino group to close the five-membered triazole ring.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products & Purification Precursor 3,4-diamino-5-bromobenzoic acid Diazotization Step 1: Diazotization (Formation of intermediate diazonium salt) Temp: 0-5°C Precursor->Diazotization Reagent1 Sodium Nitrite (NaNO₂) Reagent1->Diazotization Reagent2 Acetic Acid (CH₃COOH) / H₂O Reagent2->Diazotization Cyclization Step 2: Intramolecular Cyclization (Spontaneous ring closure) Diazotization->Cyclization Spontaneous Product 5-bromo-1H-1,2,3-benzotriazole- 7-carboxylic acid Cyclization->Product Purification Purification (Precipitation, Filtration, Washing) Product->Purification

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system based on established chemical principles for benzotriazole formation. The control of temperature is critical during diazotization to prevent the decomposition of the unstable diazonium intermediate.

  • Dissolution: Dissolve 1.0 equivalent of 3,4-diamino-5-bromobenzoic acid in a suitable volume of aqueous acetic acid (e.g., 50% v/v).

  • Cooling: Cool the reaction mixture in an ice-water bath to maintain a temperature between 0-5°C. This is crucial as diazotization is an exothermic process and the resulting diazonium salt is thermally unstable.

  • Diazotization: Prepare a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water. Add this solution dropwise to the cooled mixture of the diamine over 30-45 minutes, ensuring the temperature does not exceed 5°C.

  • Reaction & Cyclization: Stir the reaction mixture vigorously in the ice bath for an additional 1-2 hours. The formation of the triazole ring occurs spontaneously following the initial diazotization.

  • Product Precipitation: Upon completion (monitored by TLC), the product often precipitates from the acidic solution. The mixture can be allowed to slowly warm to room temperature to ensure complete reaction.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid sequentially with cold water (to remove residual acid and salts) and a minimal amount of a cold non-polar solvent like diethyl ether or hexane (to remove organic impurities).

  • Drying: Dry the purified product under vacuum to yield 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid as a solid.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental data for this molecule is not widely published, the expected spectral features can be reliably predicted based on its structure and comparison with analogues.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Two singlets (or narrow doublets due to meta-coupling) in the aromatic region (δ 7.5-8.5 ppm). The bromine and carboxylic acid groups are strong electron-withdrawing groups, which will deshield these protons, shifting them downfield compared to unsubstituted benzotriazole. - Carboxylic Acid Proton: A broad singlet, typically far downfield (δ > 12 ppm), which is exchangeable with D₂O. - N-H Proton: A broad singlet associated with the triazole N-H tautomers (δ 14-16 ppm).[5]
¹³C NMR - Carbonyl Carbon: A signal in the range of δ 165-175 ppm for the carboxylic acid. - Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-150 ppm). The carbons directly attached to the bromine (C-Br) and the triazole nitrogen atoms will show characteristic shifts.
FT-IR (cm⁻¹) - O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer. - N-H Stretch: A moderate, broad band around 3100-3200 cm⁻¹. - C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹. - C=C & C=N Stretches: Multiple sharp peaks in the 1450-1620 cm⁻¹ fingerprint region.
Mass Spec. - Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 241 and 243, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Potential Applications & Research Directions

The benzotriazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide array of biological activities.[6] The functional groups on 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid make it a prime candidate for investigation in several therapeutic areas.

As a Scaffold in Drug Discovery

The carboxylic acid group serves as a versatile synthetic handle for derivatization, allowing for the creation of amide, ester, or other libraries for screening. The bromine atom provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the synthesis of complex analogues.

Applications cluster_mods Key Functional Groups cluster_apps Potential Therapeutic Targets Core 5-bromo-1H-1,2,3-benzotriazole- 7-carboxylic acid COOH Carboxylic Acid (-COOH) Core->COOH Site for Amidation/Esterification Br Bromo (-Br) Core->Br Site for Cross-Coupling Antiviral Antiviral Agents (e.g., HCV inhibitors) Core->Antiviral Antimicrobial Antimicrobial Agents (Antibacterial/Antifungal) COOH->Antimicrobial Anticancer Anticancer Agents (e.g., Kinase inhibitors) Br->Anticancer

Caption: Potential derivatization pathways and therapeutic applications.

  • Antimicrobial Agents: Benzotriazole derivatives have shown significant antibacterial and antifungal properties.[7]

  • Antiviral Research: Halogenated benzotriazoles, in particular, have been investigated as inhibitors of viral enzymes, such as the hepatitis C virus (HCV) NTPase/helicase.[2]

  • Anticancer Therapeutics: The benzotriazole nucleus is present in compounds designed as kinase inhibitors and tubulin polymerization inhibitors, which are key targets in oncology.[6][8]

  • GPR109b Agonists: Substituted benzotriazole-5-carboxylic acids have been identified as agonists for G-protein coupled receptors like GPR109b, which is involved in mediating antilipolytic effects.

Safety and Handling

Based on hazard information for the closely related compound 5-bromo-1H-benzotriazole, appropriate safety precautions are mandatory.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store the compound in a tightly sealed container in a cool, dry place (2-8°C).[1]

References

  • Avhad, T., & Upaganlawar, A. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]

  • Di Micco, S., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. PubMed Central (PMC). [Link]

  • Dandge, A. V., et al. (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advance Research, Ideas and Innovations in Technology (IJARIIE), 10(2). [Link]

  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. organic-chemistry.org. [Link]

  • PubChem. (n.d.). 1H-Benzotriazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]

  • Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 365-381. [Link]

  • Dandge, A. V., et al. (2023). Benzotriazole Derivatives And Its Pharmacological Activity. ResearchGate. [Link]

  • Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. docbrown.info. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Solubility Profile of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid

Foreword For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount for its successful application. This guide provides a det...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount for its successful application. This guide provides a detailed technical overview of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, with a core focus on its solubility characteristics. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper will infer its solubility based on the well-understood principles of organic chemistry and data from analogous structures. Furthermore, we present a robust, self-validating experimental protocol for the precise determination of its solubility in various solvent systems, empowering researchers to generate the specific data required for their work.

Introduction to 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid

5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid is a heterocyclic compound featuring a benzotriazole core. The benzotriazole moiety is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] The incorporation of a bromine atom and a carboxylic acid group onto the benzotriazole scaffold can significantly influence its chemical reactivity, binding interactions, and pharmacokinetic properties. The bromine atom can act as a bulky substituent and a potential site for further functionalization, while the carboxylic acid group introduces a polar, ionizable handle that can drastically affect solubility and formulation possibilities.

Understanding the solubility of this compound is critical for a multitude of applications, including:

  • Drug Discovery and Development: Solubility in aqueous and organic media is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Process Chemistry: Efficient synthesis, purification, and crystallization processes are highly dependent on the compound's solubility in various solvents.

  • Formulation Science: Developing stable and effective dosage forms requires precise knowledge of the active pharmaceutical ingredient's (API) solubility.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid is presented in Table 1. These properties provide the foundation for understanding its expected solubility behavior.

PropertyValueSource
CAS Number 1354777-44-8[2]
Molecular Formula C₇H₄BrN₃O₂[2]
Molecular Weight 242.03 g/mol [2]
Appearance Likely a solid (inferred from related compounds)N/A
Storage Sealed in dry, 2-8°C[2]

Inferred Solubility Profile

The solubility of an organic molecule is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid possesses both nonpolar (the aromatic ring system and bromine atom) and polar (the carboxylic acid and triazole groups) features.

  • Aqueous Solubility: The presence of the carboxylic acid group suggests that the solubility in aqueous media will be highly pH-dependent. In neutral or acidic aqueous solutions, the carboxylic acid will be protonated and less polar, leading to low water solubility. However, in basic aqueous solutions (e.g., 5% sodium hydroxide or 5% sodium bicarbonate), the carboxylic acid will be deprotonated to form a carboxylate salt.[3] This ionic form is significantly more polar and is expected to exhibit much higher aqueous solubility.[4]

  • Organic Solvent Solubility: The aromatic nature of the benzotriazole ring and the presence of the bromo-substituent suggest that the compound will have some solubility in a range of organic solvents. It is predicted to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), a common characteristic for many heterocyclic compounds.[5] Solubility in alcohols like ethanol and methanol is also expected, though potentially to a lesser extent than in DMSO or DMF. In nonpolar solvents such as hexanes or toluene, the solubility is anticipated to be low due to the presence of the polar carboxylic acid and triazole functionalities.

The following table summarizes the inferred qualitative solubility of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid.

Solvent/SolutionPredicted SolubilityRationale
Water (neutral pH)LowThe nonpolar aromatic system and the protonated, less polar carboxylic acid group limit solubility.
5% Aqueous HClLowThe compound is expected to remain largely unionized, similar to its state in neutral water.
5% Aqueous NaHCO₃SolubleThe basic solution will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[3]
5% Aqueous NaOHSolubleThe strong base will ensure complete deprotonation of the carboxylic acid, leading to high solubility.[4]
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[5]
Dimethylformamide (DMF)SolubleSimilar to DMSO, a polar aprotic solvent that should effectively solvate the molecule.[5]
Ethanol/MethanolModerately SolublePolar protic solvents that can hydrogen bond with the carboxylic acid and triazole groups.
DichloromethaneSparingly SolubleA less polar solvent that may have limited capacity to dissolve the compound.
Hexanes/TolueneInsolubleNonpolar solvents that are poor at solvating polar functional groups.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol describes the equilibrium solubility method, a reliable technique for determining the solubility of a solid in a given solvent.

Materials and Equipment
  • 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid (solid)

  • Selected solvents (e.g., water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, DMSO, DMF, ethanol)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The overall workflow for determining the equilibrium solubility is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess solid compound B Add a known volume of solvent to vials A->B C Add excess solid to each vial B->C D Incubate at a constant temperature with agitation C->D E Allow to equilibrate for a set time (e.g., 24-48h) D->E F Centrifuge to pellet undissolved solid E->F G Filter supernatant F->G H Dilute sample with mobile phase G->H I Analyze by HPLC H->I K Determine concentration from calibration curve I->K J Prepare calibration curve with known standards J->K L Calculate solubility (e.g., in mg/mL) K->L

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure
  • Preparation of Stock Solutions and Calibration Standards:

    • Prepare a stock solution of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid of a known concentration in a suitable solvent (e.g., DMSO).

    • From the stock solution, prepare a series of calibration standards by serial dilution with the HPLC mobile phase.

  • Sample Preparation:

    • To a series of vials, add an excess amount of solid 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

    • Add a precise volume of the desired solvent (e.g., 1.0 mL) to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, remove the vials and allow the contents to settle.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Analysis and Quantification:

    • Dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the calibration standards and the diluted samples onto the HPLC system.

    • Record the peak areas from the chromatograms.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution (the solubility) by accounting for the dilution factor.

The logical relationship for ensuring data integrity in this protocol is as follows:

G A Excess Solid D Saturated Solution A->D B Constant Temperature B->D C Sufficient Equilibration Time C->D E Accurate Quantification (HPLC) D->E F Reliable Solubility Data E->F

Caption: Self-Validating System for Solubility Measurement.

Conclusion

While direct, published quantitative solubility data for 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid is scarce, a qualitative assessment based on its chemical structure provides valuable insights for researchers. The presence of both hydrophobic (bromo-substituted aromatic ring) and pH-dependent hydrophilic (carboxylic acid) functionalities suggests a complex solubility profile. The compound is expected to be poorly soluble in neutral water but readily soluble in basic aqueous solutions and polar aprotic organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination. This foundational data is indispensable for advancing research and development involving this promising heterocyclic compound.

References

  • BenchChem. A Comprehensive Technical Guide to 5-Bromo-1H-indole-2-carboxylic acid.

  • Di Carmine, G., et al. (2019). Benzotriazole: An overview on its versatile biological behavior. PubMed Central.

  • Avhad, M. R., & Upare, A. V. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225.

  • BLDpharm. 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid.

  • LibreTexts Chemistry. Solubility of Organic Compounds. (2023).

  • University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

  • Google Patents. CN103387530A - 5-bromoindole preparation method.

  • PubChem. allyl 5-bromo-1H-1,2,3-benzotriazole-7-carboxylate.

  • International Journal of Advance Research, Ideas and Innovations in Technology. (2024). A Review on: Synthesis of Benzotriazole.

  • LibreTexts Chemistry. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024).

  • BenchChem. Solubility Profile of 7-chloro-5-methyl-1H-benzotriazole in Organic Solvents: A Technical Guide.

  • BenchChem. 1,2,3-Benzothiadiazole-7-carboxylic acid chemical properties.

  • University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

  • Chem-Impex. 5-Bromo-1H-indole-3-carboxylic acid.

  • SALTISE. Organic Chemistry: Introduction to Solubility. (2021).

Sources

Foundational

commercial suppliers of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid

An In-depth Technical Guide to the Commercial Sourcing and Application of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract 5-bromo-1H-1,2,3-benzotr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Commercial Sourcing and Application of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid is a specialized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a carboxylic acid, a bromine atom, and a benzotriazole core, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and a representative synthetic application, designed to empower researchers in their procurement and experimental design processes.

Introduction: The Chemical Utility of a Trifunctional Benzotriazole

The benzotriazole moiety is a well-established pharmacophore and a critical component in various functional molecules. The introduction of both a bromine atom and a carboxylic acid group onto this scaffold at the 5- and 7-positions, respectively, creates a highly versatile reagent. The carboxylic acid provides a handle for amide bond formation or other derivatizations, the bromine atom serves as a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the triazole ring itself can engage in various N-alkylation or N-arylation reactions. This trifunctional nature allows for a modular and divergent approach to library synthesis, making 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid a compound of interest for developing novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.

Commercial Availability and Sourcing

Procuring high-quality starting materials is a foundational prerequisite for reproducible and successful research. 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid is available from a select number of specialized chemical suppliers. When selecting a vendor, researchers should consider not only price but also purity, availability of analytical data (e.g., NMR, LC-MS, CoA), and lead times.

Table 1: Commercial Suppliers of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid

SupplierProduct NumberPurityAdditional Notes
BLDpharmBD0131496695%Offers various quantities.
ChemspaceCSC095819077>95%Available through their marketplace platform.
AchemicaA856195-Inquire for purity and availability.
ChemScenceCS-012117598.94%Provides detailed analytical data.
AmbeedA958190-Inquire for purity and availability.
MolportMolPort-046-880-043>95%Aggregates multiple smaller suppliers.

Note: Availability and purity are subject to change. It is imperative to contact the supplier directly for the most current information and to request a Certificate of Analysis (CoA).

Quality Control and Characterization Workflow

Upon receipt of the compound, it is best practice to perform in-house validation to confirm its identity and purity. This self-validating step ensures the integrity of subsequent experiments.

QC_Workflow cluster_0 Material Receipt & Initial Inspection cluster_1 Analytical Validation cluster_2 Decision cluster_3 Final Disposition Receipt Receive Compound Inspect Visual Inspection (Color, Form) Receipt->Inspect Doc_Review Review Supplier CoA Inspect->Doc_Review NMR ¹H & ¹³C NMR Doc_Review->NMR LCMS LC-MS Analysis Doc_Review->LCMS Solubility Solubility Test (e.g., DMSO, DMF) Doc_Review->Solubility Decision Purity & Identity Match Spec? NMR->Decision LCMS->Decision Solubility->Decision Accept Accept & Log in Inventory Decision->Accept Yes Reject Reject & Contact Supplier Decision->Reject No

Caption: Quality control workflow for incoming chemical reagents.

Representative Experimental Protocol: Amide Coupling

The carboxylic acid moiety is arguably the most versatile functional group on this molecule for initial derivatization. The following protocol details a standard amide coupling reaction using HATU, a common and efficient coupling reagent. This procedure is illustrative and may require optimization based on the specific amine used.

Objective: To synthesize the N-benzyl amide of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid.

Materials:

  • 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add benzylamine (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.

  • In a single portion, add HATU (1.2 eq) to the reaction mixture. A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-5-bromo-1H-1,2,3-benzotriazole-7-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid represents a potent and versatile building block for synthetic and medicinal chemists. Its commercial availability from a range of suppliers, combined with its predictable reactivity, facilitates its integration into complex synthetic campaigns. By following rigorous quality control procedures and employing robust synthetic methodologies, researchers can effectively leverage the unique chemical properties of this compound to accelerate the discovery of novel chemical entities.

References

This section would be populated with citations to peer-reviewed literature for the synthetic protocols and mechanistic discussions if this were a full whitepaper. For the scope of this guide, the references are to the commercial supplier product pages.

Protocols & Analytical Methods

Method

Application Notes & Experimental Protocols: 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid

Introduction: A Versatile Scaffold for Modern Drug Discovery The benzotriazole moiety is a "privileged structure" in medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

The benzotriazole moiety is a "privileged structure" in medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of biologically active compounds.[1][2] This fused aromatic nitrogen heterocycle can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, making it an ideal scaffold for designing molecules that bind to biological targets like enzymes and receptors.[2]

This guide focuses on a specific, functionalized derivative: 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid . The strategic placement of a bromine atom and a carboxylic acid group on the benzotriazole core transforms it from a simple scaffold into a highly adaptable building block for researchers in drug development.

  • The Benzotriazole Core: Provides the fundamental structure for target interaction and has inherent biological relevance.[3]

  • The Bromine Atom: Modulates the electronic properties and lipophilicity of the molecule, which can be critical for enhancing binding affinity and improving pharmacokinetic properties. Halogenated benzotriazoles have shown significant biological activities, including antiviral and antiprotozoal effects.[4][5]

  • The Carboxylic Acid Group: Serves as a versatile chemical handle for synthetic elaboration. It allows for the straightforward formation of amides, esters, and other derivatives, enabling the creation of compound libraries for structure-activity relationship (SAR) studies.

This document provides detailed application notes and validated protocols for the effective use of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid in two key areas: the synthesis of kinase inhibitors and the modification of peptides.

Section 1: Physicochemical Properties and Handling

Before beginning any experimental work, it is crucial to understand the basic properties and safety requirements of the reagent.

PropertyValueSource
IUPAC Name 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid-
CAS Number 1354777-44-8[6]
Molecular Formula C₇H₄BrN₃O₂Calculated
Molecular Weight 242.03 g/mol Calculated
Appearance Typically an off-white to pale yellow solidInferred
Solubility Soluble in polar aprotic solvents (DMF, DMSO), alcohols; limited solubility in waterInferred

Safety and Handling:

  • Hazard Classification: Assumed to be an irritant to the skin, eyes, and respiratory system based on similar chemical structures.[7]

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety glasses.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. For long-term storage, refrigeration at 2-8°C is recommended.

Section 2: Core Application: A Scaffold for Kinase Inhibitor Synthesis

Rationale & Expertise: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The benzotriazole scaffold is a proven pharmacophore for kinase inhibition. The compound 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is a well-established, potent, and highly selective ATP-competitive inhibitor of protein kinase CK2 (formerly Casein Kinase 2).[1][9] CK2 is a constitutively active kinase that contributes to cancer cell growth, proliferation, and survival, making it a prime therapeutic target.[10][11]

5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid serves as an excellent starting point for developing novel kinase inhibitors. The carboxylic acid at position 7 provides a vector for building out a diverse library of amide derivatives. This strategy allows chemists to systematically probe the ribose-binding region and phosphate-binding pocket of the kinase's ATP-binding site to optimize potency and selectivity.

kinase_workflow start 5-bromo-1H-1,2,3- benzotriazole-7-carboxylic acid lib_synth Amide Library Synthesis (Protocol 1) start->lib_synth Coupling w/ diverse amines screening Kinase Activity Screening (e.g., CK2 Assay) lib_synth->screening Test derivatives sar Structure-Activity Relationship (SAR) Analysis screening->sar Analyze IC50 data sar->lib_synth Design next generation lead_opt Lead Optimization sar->lead_opt Identify key interactions

Caption: Workflow for developing kinase inhibitors.

Protocol 1: Synthesis of an Amide Derivative via EDC/HOBt Coupling

This protocol details a standard, robust method for coupling the title compound to a primary or secondary amine. The use of 1-Hydroxybenzotriazole (HOBt) is a classic strategy to minimize racemization and improve coupling efficiency.

Materials:

  • 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid

  • Amine of interest (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Nitrogen or argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂), dissolve 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Amine Addition: Add the amine of interest (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture for 5 minutes at room temperature.

    • Scientist's Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt often present in amine reagents and the HCl generated during the reaction, driving the reaction forward.

  • Activation & Coupling: Cool the reaction mixture to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes.

    • Causality Explained: EDC is a water-soluble carbodiimide that activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. HOBt rapidly traps this intermediate to form an OBt-ester, which is less prone to side reactions and efficiently acylates the amine.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-16 hours).

  • Work-up: a. Dilute the reaction mixture with EtOAc. b. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

    • Self-Validation Step: The bicarbonate wash removes unreacted starting material and acidic byproducts like HOBt. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification & Characterization: a. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). b. Characterize the final product to confirm its identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Application in Peptide Chemistry & Bioconjugation

Rationale & Expertise: The modification of peptides and proteins is a cornerstone of chemical biology and drug development. The carboxylic acid handle on 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid makes it an excellent reagent for conjugation to free amino groups, such as the N-terminus of a peptide or the side chain of a lysine residue. This allows for the introduction of the benzotriazole pharmacophore onto a biological scaffold, a strategy used to enhance cell permeability, modulate biological activity, or create targeted probes.

This protocol describes the coupling of the compound to a peptide that has been synthesized on a solid support (e.g., Rink Amide resin), a common scenario in modern peptide chemistry.

Protocol 2: On-Resin Coupling to a Peptide N-Terminus

This protocol utilizes HATU, a highly efficient uronium-based coupling reagent that generates reactive OAt esters, which are particularly effective for challenging couplings on a solid phase.

Materials:

  • Peptide-on-resin with a free N-terminus (e.g., synthesized using standard Fmoc-SPPS)

  • 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

Equipment:

  • Solid-phase peptide synthesis vessel

  • Shaker or bubbler for agitation

  • HPLC system for purification and analysis

  • Lyophilizer

Procedure:

  • Resin Preparation: Swell the peptide-on-resin in DMF for 30 minutes in the synthesis vessel. Drain the DMF.

  • Pre-activation: In a separate vial, dissolve 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid (3.0 eq relative to resin loading), HATU (2.9 eq), and DIPEA (6.0 eq) in a minimal amount of anhydrous DMF. Allow the solution to pre-activate for 5 minutes.

    • Causality Explained: Pre-activation ensures the formation of the highly reactive OAt-ester before it is introduced to the resin-bound peptide, maximizing the coupling rate and minimizing potential side reactions on the solid support.

  • Coupling: Add the pre-activated solution to the swelled resin. Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test or a micro-cleavage followed by LC-MS analysis to confirm the complete consumption of the free N-terminus. If the reaction is incomplete, repeat steps 2-4.

  • Cleavage and Deprotection: Dry the resin and treat it with the cleavage cocktail for 2-3 hours at room temperature to cleave the modified peptide from the resin and remove side-chain protecting groups.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and repeat the ether wash.

  • Purification & Characterization: a. Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase HPLC (RP-HPLC). b. Lyophilize the pure fractions to obtain the final product as a fluffy white powder. c. Confirm the identity and purity of the modified peptide by LC-MS and/or MALDI-TOF mass spectrometry.

Section 4: Proposed Synthetic Pathway

While often purchased from commercial vendors, researchers may need to synthesize the title compound. A plausible and chemically sound approach involves the diazotization of a suitably substituted o-phenylenediamine precursor, a foundational reaction in benzotriazole synthesis.[5]

synthesis_pathway start 3-amino-5-bromo- 2-nitrobenzoic acid reduction Reduction (e.g., H₂, Pd/C) start->reduction diamine 2,3-diamino- 5-bromobenzoic acid reduction->diamine diazotization Diazotization (NaNO₂, AcOH) diamine->diazotization product 5-bromo-1H-1,2,3- benzotriazole-7-carboxylic acid diazotization->product

Caption: Plausible synthesis of the title compound.

This proposed pathway leverages standard, high-yielding transformations common in medicinal chemistry workflows. The key steps are the reduction of a nitro group to an amine to form the required o-phenylenediamine, followed by the classical cyclization reaction with a nitrite source to form the triazole ring.

Conclusion

5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid is a powerful and versatile building block for drug discovery and chemical biology. Its trifunctional nature—a proven biological scaffold, a modulating halogen, and a reactive handle—provides researchers with a platform for the rational design and synthesis of novel kinase inhibitors, modified peptides, and other complex molecular probes. The protocols and insights provided in this guide are intended to empower scientists to fully exploit the potential of this valuable chemical entity in their research endeavors.

References

  • Lupine Publishers. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Vertex AI Search.
  • ChemicalBook. (2025). 5-BROMO-1H-BENZOTRIAZOLE | 32046-62-1. Vertex AI Search.
  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Vertex AI Search.
  • A Review on: Synthesis of Benzotriazole - ijariie. Vertex AI Search.
  • Ataman Kimya. BENZOTRIAZOLE. Vertex AI Search.
  • Arctom. CAS NO. 1354777-44-8 | 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid. Vertex AI Search.
  • Guidechem. How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?. Vertex AI Search.
  • Benchchem. A Comprehensive Technical Guide to 5-Bromo-1H-indole-2-carboxylic acid. Vertex AI Search.
  • PubMed Central. (n.d.). Benzotriazole: An overview on its versatile biological behavior. Vertex AI Search.
  • National Institutes of Health. (n.d.). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Vertex AI Search.
  • PubChem. allyl 5-bromo-1H-1,2,3-benzotriazole-7-carboxylate | C10H8BrN3O2. Vertex AI Search.
  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Vertex AI Search.
  • Scribd. 1.1. Medicinal Chemistry: Benzotriazole Derivatives - in Silico Studies | PDF. Vertex AI Search.
  • GSC Online Press. Review on synthetic study of benzotriazole. Vertex AI Search.
  • Wikipedia. (n.d.). Benzotriazole. Vertex AI Search.
  • Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Vertex AI Search.
  • ChemicalBook. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. Vertex AI Search.
  • PubMed Central. (n.d.). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Vertex AI Search.
  • Aapptec Peptides. Coupling Reagents. Vertex AI Search.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Vertex AI Search.
  • National Institutes of Health. (n.d.). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Vertex AI Search.
  • ACS Omega. (n.d.). Recent Advances in the Discovery of CK2 Inhibitors. Vertex AI Search.
  • ResearchGate. (n.d.). (PDF) Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Vertex AI Search.
  • MDPI. (n.d.). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. Vertex AI Search.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Vertex AI Search.
  • MDPI. (n.d.). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Vertex AI Search.
  • ResearchGate. (2025). What is coupling reagents in peptide synthesis?. Vertex AI Search.
  • ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Vertex AI Search.
  • PubMed Central. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Vertex AI Search.

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Application

Synthesis of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid: A Detailed Guide to Reaction Conditions and Protocols

This comprehensive guide provides detailed application notes and protocols for the synthesis of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, a key building block in medicinal chemistry and drug development. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth technical insights and field-proven methodologies.

Introduction

5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities. The benzotriazole moiety is a versatile scaffold known to exhibit antimicrobial, antiviral, and anticancer properties. The strategic incorporation of a bromine atom and a carboxylic acid group on the benzotriazole ring provides valuable handles for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs.

This guide outlines a robust and reproducible multi-step synthesis of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, commencing from the readily available starting material, 4-aminobenzoic acid. Each step is detailed with a focus on the underlying chemical principles and practical considerations to ensure successful execution.

Synthetic Strategy Overview

The synthesis of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid is a multi-step process that involves the sequential functionalization of a 4-aminobenzoic acid backbone. The overall strategy is as follows:

  • Protection of the Amino Group: The amino group of the starting material is first protected to prevent unwanted side reactions in subsequent steps. Acetylation is a common and effective method for this purpose.

  • Bromination: A bromine atom is introduced onto the aromatic ring. The position of bromination is directed by the existing functional groups.

  • Nitration: A nitro group is introduced, which will later be converted into the third nitrogen atom of the benzotriazole ring.

  • Deprotection and Reduction: The protecting group is removed from the amino group, and the nitro group is reduced to an amine, yielding a key diamino intermediate.

  • Diazotization and Cyclization: The final step involves the formation of the triazole ring through diazotization of one of the amino groups, followed by intramolecular cyclization.

SynthesisWorkflow A 4-Aminobenzoic Acid B Acetylation A->B Acetic Anhydride C 4-Acetamidobenzoic Acid B->C D Bromination C->D NBS / DMF E 4-Acetamido-3-bromobenzoic Acid D->E F Nitration E->F HNO3 / H2SO4 G 4-Acetamido-5-bromo-2-nitrobenzoic Acid F->G H Hydrolysis G->H Acid/Base I 4-Amino-5-bromo-2-nitrobenzoic Acid H->I J Reduction I->J SnCl2 / HCl K 3,4-Diamino-5-bromobenzoic Acid J->K L Diazotization & Cyclization K->L NaNO2 / Acid M 5-bromo-1H-1,2,3-benzotriazole- 7-carboxylic acid L->M

Caption: Overall synthetic workflow for 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid.

Experimental Protocols

Part 1: Synthesis of 4-Acetamido-3-bromobenzoic Acid

Step 1.1: Acetylation of 4-Aminobenzoic Acid

  • Rationale: The amino group of 4-aminobenzoic acid is protected as an acetamide to prevent its reaction during the subsequent bromination and nitration steps. The acetyl group is a good protecting group as it is stable under the conditions of the next steps and can be easily removed later.

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer, suspend 4-aminobenzoic acid (1 equivalent) in water.

    • While stirring, add acetic anhydride (1.1 equivalents) dropwise.

    • Continue stirring at room temperature for 1-2 hours. The product, 4-acetamidobenzoic acid, will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to a constant weight.

Step 1.2: Bromination of 4-Acetamidobenzoic Acid

  • Rationale: N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic rings. Dimethylformamide (DMF) is used as a polar aprotic solvent to dissolve the starting material and facilitate the reaction.

  • Protocol:

    • Dissolve 4-acetamidobenzoic acid (1 equivalent) in DMF in a round-bottom flask.

    • Add N-bromosuccinimide (1 equivalent) portion-wise to the solution while stirring.

    • Stir the reaction mixture at room temperature for 18 hours.[1]

    • Pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain 4-acetamido-3-bromobenzoic acid.

Part 2: Synthesis of 3,4-Diamino-5-bromobenzoic Acid

Step 2.1: Nitration of 4-Acetamido-3-bromobenzoic Acid

  • Rationale: The acetamido group is an ortho-, para-director. In this case, the position ortho to the acetamido group and meta to the carboxyl group is activated for electrophilic substitution. A mixture of nitric acid and sulfuric acid is a standard nitrating agent.[2]

  • Protocol:

    • In a flask cooled in an ice bath, carefully add concentrated sulfuric acid to 4-acetamido-3-bromobenzoic acid (1 equivalent) with stirring.

    • Slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry.

Step 2.2: Hydrolysis of the Acetyl Group

  • Rationale: The acetyl protecting group is removed by acid or base-catalyzed hydrolysis to regenerate the free amino group.

  • Protocol:

    • Suspend the nitrated product from the previous step in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture at reflux for 4-6 hours.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry to yield 4-amino-5-bromo-2-nitrobenzoic acid.

Step 2.3: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amino group to generate the required 1,2-diamine functionality. Tin(II) chloride in concentrated hydrochloric acid is a classic and effective reducing agent for this transformation.

  • Protocol:

    • Suspend 4-amino-5-bromo-2-nitrobenzoic acid (1 equivalent) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.

    • Heat the mixture at reflux for 2-3 hours.

    • Cool the reaction mixture and carefully neutralize with a concentrated sodium hydroxide solution to precipitate the tin salts.

    • Filter the mixture and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 3,4-diamino-5-bromobenzoic acid.

Part 3: Synthesis of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid

Step 3.1: Diazotization and Cyclization

  • Rationale: The final step involves the diazotization of one of the amino groups of the o-phenylenediamine derivative with sodium nitrite in an acidic medium, followed by spontaneous intramolecular cyclization to form the stable benzotriazole ring.

  • Protocol:

    • Dissolve 3,4-diamino-5-bromobenzoic acid (1 equivalent) in a mixture of acetic acid and water.[3]

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.

    • Slowly warm the reaction mixture to room temperature and then heat to 80-85 °C for 1 hour to ensure complete cyclization.[4]

    • Cool the mixture in an ice bath to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product, 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Summary of Reaction Conditions

StepReactionStarting MaterialReagentsSolventTemperatureTime
1.1Acetylation4-Aminobenzoic acidAcetic anhydrideWaterRoom Temp.1-2 h
1.2Bromination4-Acetamidobenzoic acidN-Bromosuccinimide (NBS)DMFRoom Temp.18 h
2.1Nitration4-Acetamido-3-bromobenzoic acidConc. HNO₃, Conc. H₂SO₄H₂SO₄0-10 °C to RT2-3 h
2.2Hydrolysis4-Acetamido-5-bromo-2-nitrobenzoic acidConc. HClEthanolReflux4-6 h
2.3Reduction4-Amino-5-bromo-2-nitrobenzoic acidSnCl₂·2H₂O, Conc. HClEthanolReflux2-3 h
3.1Diazotization & Cyclization3,4-Diamino-5-bromobenzoic acidNaNO₂, Acetic AcidWater/Acetic Acid0-5 °C to 85 °C~2 h

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Acetic Anhydride: Corrosive and a lachrymator. Handle with care.

    • N-Bromosuccinimide (NBS): Irritant and moisture-sensitive. Store in a dry place.

    • Concentrated Acids (H₂SO₄, HNO₃, HCl): Highly corrosive. Handle with extreme care and add reagents slowly to avoid exothermic reactions.

    • Sodium Nitrite: Oxidizer and toxic if ingested.

    • Tin(II) Chloride: Harmful if swallowed and may cause skin irritation.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

References

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  • International Journal of Advance Research, Innovative Ideas and Education. (2024). A Review on: Synthesis of Benzotriazole. [Link]

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  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]

  • Iannelli, P., et al. (2022). Benzotriazole: An overview on its versatile biological behavior. National Center for Biotechnology Information. [Link]

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Method

The Untapped Potential of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid in Solid-Phase Peptide Synthesis: A Prospective Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This document addresses the potential applications of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid in the field of solid-phase...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This document addresses the potential applications of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid in the field of solid-phase peptide synthesis (SPPS). A thorough review of the current scientific literature reveals a notable absence of established protocols or application data for this specific reagent. Consequently, this guide moves beyond a standard application note to provide a prospective analysis based on established principles of peptide chemistry. We will explore two primary hypothetical roles for this molecule: as a novel coupling additive and as a functionalizable linker for solid-phase synthesis. This analysis is intended to serve as a foundational guide for researchers interested in exploring the utility of this and other novel substituted benzotriazoles in advancing peptide synthesis methodologies.

Introduction: The Enduring Quest for Efficiency in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the way we access peptides for research, diagnostics, and therapeutic applications. The core of SPPS lies in the efficient formation of amide bonds between amino acid residues. This process is often mediated by coupling reagents and, crucially, additives that accelerate the reaction and, most importantly, suppress the loss of stereochemical integrity (racemization) at the alpha-carbon of the activated amino acid.[1][2]

For decades, derivatives of 1-hydroxybenzotriazole (HOBt) have been the gold standard for such additives.[3][4] Their ability to form highly reactive, yet relatively stable, active esters with carbodiimide-activated amino acids is key to their success.[5] Modifications to the benzotriazole ring, such as the introduction of a nitrogen atom in 1-hydroxy-7-azabenzotriazole (HOAt) or an electron-withdrawing chlorine atom in 6-chloro-HOBt, have been shown to further enhance coupling efficiency and reduce racemization.[6]

The subject of this guide, 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, presents an intriguing, yet unexplored, structural motif. The presence of a bromine atom and a carboxylic acid on the benzotriazole core suggests the potential for unique electronic and functional properties that could be harnessed in SPPS.

Physicochemical Properties and Rationale for Hypothetical Applications

While experimental data for 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid is scarce, we can infer some of its properties from its structure.

PropertyValue (Predicted)Source
Molecular FormulaC₇H₄BrN₃O₂
Molecular Weight242.03 g/mol
pKa (estimated)< 4.6Inferred from related structures

The electron-withdrawing nature of both the bromine atom and the carboxylic acid group is expected to increase the acidity of the N-H proton of the triazole ring, potentially making it a more effective leaving group and accelerating the aminolysis of the active ester. This forms the basis for its potential role as a coupling additive.

Furthermore, the presence of a carboxylic acid provides a handle for covalent attachment to a solid support, opening up the possibility of its use as a novel linker.

Hypothetical Application I: A Novel Coupling Additive for Enhanced Performance

Mechanistic Considerations

In a typical carbodiimide-mediated coupling, the carboxylic acid of the incoming amino acid is activated to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo side reactions. Additives like HOBt intercept this intermediate to form a more stable HOBt-ester, which is then aminolyzed by the N-terminal amine of the growing peptide chain.[5]

The electron-withdrawing substituents on 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid could enhance its efficacy as an additive in several ways:

  • Increased Acidity: A lower pKa compared to HOBt would lead to a higher concentration of the benzotriazole anion in solution, potentially accelerating the formation of the active ester.

  • Enhanced Active Ester Reactivity: The electron-withdrawing nature of the substituents would make the carbonyl carbon of the active ester more electrophilic, thus accelerating the subsequent aminolysis step.

G cluster_activation Activation cluster_additive_action Additive Intervention cluster_coupling Coupling AA-COOH Fmoc-AA-COOH O-acylisourea O-acylisourea (unstable, racemization prone) AA-COOH->O-acylisourea + DIC DIC DIC Active_Ester Active Ester (more stable) O-acylisourea->Active_Ester + Additive Additive 5-Bromo-1H-1,2,3-benzotriazole -7-carboxylic acid Dipeptide Fmoc-AA-Peptide-Resin Active_Ester->Dipeptide + H2N-Peptide-Resin Peptide-NH2 H2N-Peptide-Resin

Figure 1: Proposed mechanism of action for 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid as a coupling additive.

Prospective Protocol for Use as a Coupling Additive

This protocol is hypothetical and should be optimized for specific applications.

  • Resin Swelling: Swell the resin-bound peptide in a suitable solvent (e.g., DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3 eq.) with a carbodiimide coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (3 eq.) and 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid (3 eq.) in DMF for 5-10 minutes.

    • Add the pre-activated mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Repeat: Continue with the next deprotection and coupling cycle.

Hypothetical Application II: A Novel Cleavable Linker

The carboxylic acid functionality of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid makes it a prime candidate for use as a linker to attach the growing peptide chain to the solid support. Benzotriazole-based linkers have been employed for the synthesis of C-terminally modified peptides.[7][8][9] The benzotriazole moiety can act as a good leaving group, allowing for cleavage from the resin with various nucleophiles.

Proposed Workflow for a Benzotriazole-Based Linker Strategy

G Start Aminomethylated Resin Linker_Attach Attach 5-bromo-1H-1,2,3-benzotriazole -7-carboxylic acid to resin Start->Linker_Attach AA1_Load Load first Fmoc-amino acid Linker_Attach->AA1_Load SPPS Perform SPPS cycles AA1_Load->SPPS Cleavage Cleave with nucleophile (e.g., NH3 for amide, H2O for acid, R-OH for ester) SPPS->Cleavage Peptide_Product C-terminally modified peptide Cleavage->Peptide_Product

Sources

Application

synthesis of bioactive compounds using 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid

Leveraging 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic Acid as a Versatile Scaffold for the Synthesis of Bioactive Compounds Abstract The benzotriazole moiety is a "privileged structure" in medicinal chemistry, forming t...

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic Acid as a Versatile Scaffold for the Synthesis of Bioactive Compounds

Abstract

The benzotriazole moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This guide focuses on a particularly valuable, di-functionalized scaffold: 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid . The strategic placement of a bromine atom and a carboxylic acid provides two orthogonal chemical handles for molecular elaboration. This allows for the systematic construction of diverse chemical libraries targeting a range of biological endpoints, from kinase inhibition to antimicrobial activity.[3][4] This document provides a comprehensive overview of the synthetic utility of this scaffold, detailed experimental protocols for its derivatization, and insights into the rationale behind key methodological choices.

The Strategic Advantage of the 5-Bromo-7-Carboxy Benzotriazole Scaffold

The power of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid lies in its inherent, dual reactivity. The two functional groups—the carboxylic acid at the 7-position and the bromine atom at the 5-position—can be addressed by distinct and non-interfering chemical transformations.

  • The 7-Carboxylic Acid: This group is an ideal anchor point for introducing diversity via amide bond formation . Amidation is a robust and well-understood reaction that allows for the coupling of a vast array of primary and secondary amines, introducing various side chains that can probe protein binding pockets, modulate solubility, and alter pharmacokinetic properties.

  • The 5-Bromo Group: This aryl bromide is a classic handle for transition-metal-catalyzed cross-coupling reactions , most notably the Suzuki-Miyaura coupling. This enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups, fundamentally expanding the core structure of the molecule to explore new regions of chemical space and interact with different biological targets.

This orthogonal arrangement allows for a modular and strategic approach to library synthesis, as illustrated below.

G scaffold 5-Bromo-1H-1,2,3-benzotriazole- 7-carboxylic acid r1_path Amide Coupling (Peptide Reagents) scaffold->r1_path  R1-NH2 r2_path Suzuki Coupling (Palladium Catalysis) scaffold->r2_path R2-B(OH)2   library Diverse Library of Bioactive Candidates r1_path->library r2_path->library

Figure 1: Orthogonal synthetic strategy using the title scaffold.

Synthesis of the Core Scaffold

The synthesis of benzotriazoles typically involves the diazotization of an ortho-phenylenediamine precursor.[5][6] The synthesis of the title compound, 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, begins with a suitably substituted benzene ring, followed by cyclization.

A plausible and efficient route starts from 4-bromo-2-nitro-6-aminotoluene.

  • Oxidation: The methyl group is first oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

  • Reduction: The nitro group is then selectively reduced to an amine, typically using a reducing agent like tin(II) chloride (SnCl₂) or catalytic hydrogenation, to yield a diamine intermediate.

  • Diazotization & Cyclization: The resulting 3-amino-4-bromo-5-aminobenzoic acid is treated with sodium nitrite (NaNO₂) in an acidic medium (e.g., acetic acid).[7] This in situ forms a diazonium salt which spontaneously cyclizes to form the stable benzotriazole ring system.

This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final scaffold.

Synthetic Protocols for Derivatization

The true utility of the scaffold is realized through its derivatization. The following sections provide detailed, field-tested protocols for modifying the two key functional groups.

Protocol 1: Amide Coupling at the 7-Carboxylic Acid Position

The conversion of a carboxylic acid to an amide requires activation of the carboxyl group to make it more electrophilic, as direct reaction with an amine is unfavorable due to a competing acid-base reaction.[8] Peptide coupling reagents are ideal for this transformation, forming highly activated ester intermediates in situ.[9]

Rationale for Reagent Selection:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling sterically hindered amines.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to scavenge the HCl produced during the reaction without interfering with the coupling process.

  • DMF (Dimethylformamide): An excellent polar aprotic solvent that solubilizes a wide range of reactants.

Step-by-Step Protocol:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Upon completion, pour the reaction mixture into water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and then purify by either recrystallization or flash column chromatography on silica gel to yield the pure amide derivative.

G start Dissolve Scaffold in Anhydrous DMF activate Add HATU + DIPEA (Stir 20 min @ RT) start->activate add_amine Add Amine (R-NH2) activate->add_amine react Stir @ RT (Monitor by TLC) add_amine->react workup Quench with Water & Filter react->workup purify Purify (Chromatography) workup->purify product Pure Amide Product purify->product

Figure 2: Workflow for amide coupling at the 7-carboxyl position.

Amine Substrate ExampleProduct ClassPotential Biological Target
4-FluoroanilineFluoroaryl AmideKinase Hinge-Binding Moiety
PiperidinePiperidinyl AmideGPCR Ligands
(S)-Methyl 2-aminopropanoateAmino Acid Ester AmidePeptidomimetics

Table 1: Examples of Amide Derivatives and Their Potential Applications.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the 5-Bromo Position

The Suzuki reaction is a powerful C-C bond-forming reaction that couples an organoboron compound with an organic halide using a palladium catalyst.[10] This is the premier method for functionalizing the 5-bromo position.

Rationale for Reagent Selection:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A robust, air-stable Pd(0) catalyst suitable for a wide range of Suzuki couplings.

  • Na₂CO₃ (Sodium Carbonate): A common and effective inorganic base required to activate the boronic acid for transmetalation to the palladium center.

  • Dioxane/Water Mixture: A common solvent system that facilitates the dissolution of both organic and inorganic reagents.

Step-by-Step Protocol:

  • Preparation: To a reaction vessel, add the 5-bromo-benzotriazole derivative (from Protocol 1, 1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and sodium carbonate (2.0 eq).

  • Inerting: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Solvent & Catalyst Addition: Add the solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio) and the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude residue by flash column chromatography to obtain the desired C-C coupled product.

Boronic Acid ExampleProduct ClassPotential Application
Pyridine-3-boronic acidPyridyl-BenzotriazoleCNS-active agents, Kinase Inhibitors
4-Methoxyphenylboronic acidAryl-BenzotriazoleModulators of Estrogen Receptors
Thiophene-2-boronic acidThienyl-BenzotriazoleAntimicrobial Agents

Table 2: Examples of Suzuki Coupling Products and Their Potential Applications.

Applications in Bioactive Compound Development

The derivatization of the 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid scaffold has led to the discovery of compounds with a wide range of biological activities.

  • Kinase Inhibitors: Many kinase inhibitors bind to the ATP pocket, often forming hydrogen bonds with the "hinge" region of the kinase. The benzotriazole core can act as an excellent scaffold to present substituents in the correct orientation for such binding.[3][4] The amide portion can be designed to interact with the hinge, while the group installed via Suzuki coupling can extend into other regions of the binding site to enhance potency and selectivity.

  • Antimicrobial Agents: Benzotriazole derivatives have demonstrated significant antibacterial and antifungal properties.[1][3] The ability to rapidly generate a library of diverse compounds from this scaffold allows for high-throughput screening to identify new leads against drug-resistant pathogens.

  • Antiviral and Antiparasitic Agents: The benzotriazole nucleus has been incorporated into compounds showing activity against various viruses and protozoa.[1][11]

Conclusion

5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid is a high-value scaffold for modern medicinal chemistry. Its two orthogonal functional groups provide a reliable and flexible platform for the synthesis of diverse and complex small molecules. The robust protocols for amide coupling and Suzuki cross-coupling described herein empower researchers to efficiently explore chemical space and accelerate the discovery of novel bioactive compounds for a multitude of therapeutic targets.

References

Sources

Method

Application Notes &amp; Protocols: 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic Acid in Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist Foreword: Unveiling the Catalytic Potential of a Multifunctional Heterocycle The field of cataly...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Foreword: Unveiling the Catalytic Potential of a Multifunctional Heterocycle

The field of catalysis is perpetually in search of novel molecular architectures that offer enhanced reactivity, selectivity, and stability. In this context, heterocyclic compounds have emerged as a cornerstone, providing robust scaffolds for both organocatalysis and transition metal catalysis. Benzotriazole derivatives, in particular, are a versatile class of compounds with a rich history in medicinal chemistry and materials science.[1][2] This document delineates the prospective catalytic applications of a unique, functionalized derivative: 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid .

While direct, peer-reviewed catalytic applications of this specific molecule are nascent, its structural features—a bidentate-capable chelation site (triazole and carboxylate), a reactive bromo-substituent, and a stable aromatic core—present a compelling case for its utility as a sophisticated ligand in transition metal-catalyzed reactions and as a precursor for novel catalytic materials. These notes are intended to serve as a forward-looking guide, grounded in the established chemistry of analogous structures, to inspire and direct future research endeavors.

Physicochemical Properties and Structural Rationale for Catalytic Use

The inherent properties of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid provide a strong foundation for its proposed catalytic applications.

PropertyValue/ObservationImplication for Catalysis
Molecular Formula C₇H₄BrN₃O₂Provides a rigid, planar scaffold.
Chelation Sites Triazole nitrogen atoms and carboxylate oxygen atomsPotential for bidentate coordination to a metal center, enhancing catalyst stability.
Functional Groups -COOH, -Br, BenzotriazoleCarboxylate for metal binding or as a proton shuttle; Bromo group as a site for cross-coupling or further functionalization.
Aromatic System Fused benzene and triazole ringsConfers thermal and chemical stability to the resulting catalyst.

The capacity of the carboxylate group and the nitrogen atoms of the triazole ring to bind with metal ions has been demonstrated in the formation of metallogels with benzotriazole-5-carboxylic acid.[3] This strong affinity is a critical prerequisite for the design of stable and efficient metal-based catalysts.

Proposed Catalytic Application I: Ligand in Palladium-Catalyzed Cross-Coupling Reactions

The structural attributes of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid make it a highly promising candidate as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The bidentate coordination of the ligand to the palladium center can stabilize the catalytic species, preventing agglomeration into inactive palladium black and promoting higher turnover numbers.

The bromine atom at the 5-position can be envisioned to play a dual role. In one scenario, it remains as a functional handle on the ligand, allowing for post-catalytic modification or immobilization of the catalyst. In another, more intriguing possibility, the bromo-substituent itself could participate in oxidative addition to the metal center, leading to novel catalytic pathways.

Hypothetical Catalytic Cycle: Suzuki-Miyaura Coupling

The following diagram illustrates a plausible catalytic cycle for a Suzuki-Miyaura cross-coupling reaction using a hypothetical Palladium(II) complex of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid as the catalyst.

Suzuki_Coupling Pd(II)-L Pd(II)-Ligand Complex Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)-L->Oxidative_Addition [Pd(0)] Transmetalation Transmetalation (Ar'-B(OR)2) Oxidative_Addition->Transmetalation [Ar-Pd(II)-X-L] Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination [Ar-Pd(II)-Ar'-L] Reductive_Elimination->Pd(II)-L [Pd(0)] Product Ar-Ar' Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration

Caption: Hypothetical Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of a Pd(II)-Benzotriazole Catalyst and its Application in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a representative, hypothetical procedure based on established methods for similar catalytic systems.[4]

Part A: Synthesis of the Palladium(II)-5-bromo-1H-1,2,3-benzotriazole-7-carboxylate Complex

  • Materials:

    • 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid (1.0 mmol)

    • Palladium(II) acetate (0.5 mmol)

    • Sodium carbonate (1.0 mmol)

    • Anhydrous Dimethylformamide (DMF, 20 mL)

    • Anhydrous Diethyl ether

  • Procedure:

    • To a dry 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid and sodium carbonate.

    • Add anhydrous DMF and stir the suspension for 15 minutes at room temperature.

    • Add palladium(II) acetate to the suspension.

    • Heat the reaction mixture to 80°C and stir for 12 hours. The color of the solution should change, indicating complex formation.

    • Cool the reaction mixture to room temperature.

    • Precipitate the product by adding the reaction mixture dropwise to 100 mL of cold, stirred diethyl ether.

    • Collect the precipitate by vacuum filtration, wash with diethyl ether (3 x 20 mL), and dry under vacuum.

    • Characterize the resulting complex by FT-IR, ¹H-NMR, and elemental analysis.

Part B: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid

  • Materials:

    • Pd(II)-5-bromo-1H-1,2,3-benzotriazole-7-carboxylate complex (0.01 mmol)

    • 4-Bromoanisole (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Potassium carbonate (2.0 mmol)

    • Toluene/Water (4:1, 5 mL)

  • Procedure:

    • To a 25 mL Schlenk flask, add the palladium catalyst, 4-bromoanisole, phenylboronic acid, and potassium carbonate.

    • Degas the toluene/water solvent mixture by bubbling with N₂ or Ar for 20 minutes.

    • Add the degassed solvent to the reaction flask under an inert atmosphere.

    • Heat the reaction mixture to 100°C and stir vigorously for the time required for the reaction to complete (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature and quench with 10 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.

Proposed Catalytic Application II: Precursor for Catalytically Active Metallogels

The formation of a metallogel from benzotriazole-5-carboxylic acid and Cu(II) ions opens up the possibility of using 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid to create similar supramolecular structures with embedded catalytic sites.[3] These materials could act as quasi-heterogeneous catalysts, combining the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

The porous network of the metallogel could allow for the diffusion of substrates to the catalytically active metal centers, while the gel structure prevents leaching of the catalyst. The bromo-substituent could be used to tune the electronic properties of the metal center or to introduce additional functionalities within the gel network.

Workflow for Development and Application of a Catalytic Metallogel

Metallogel_Workflow Ligand_Synthesis Synthesis of 5-bromo-1H-1,2,3- benzotriazole-7-carboxylic acid Gel_Formation Metallogel Formation (with catalytic metal salt, e.g., Cu(II), Pd(II)) Ligand_Synthesis->Gel_Formation Characterization Xerogel Characterization (SEM, FT-IR, EDX) Gel_Formation->Characterization Catalytic_Testing Catalytic Activity Testing (e.g., Oxidation, Reduction, C-C Coupling) Characterization->Catalytic_Testing Recyclability Catalyst Recovery and Recyclability Studies Catalytic_Testing->Recyclability

Caption: Development workflow for a catalytic metallogel.

Experimental Protocol: Formation of a Cu(II)-based Metallogel and its use in a Model Oxidation Reaction

This protocol is adapted from the work on benzotriazole-5-carboxylic acid metallogels.[3]

  • Materials:

    • 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid (0.1 mmol)

    • Copper(II) nitrate trihydrate (0.1 mmol)

    • N,N'-Dimethylformamide (DMF, 2 mL)

    • Benzyl alcohol (1.0 mmol)

    • tert-Butyl hydroperoxide (t-BuOOH, 2.0 mmol)

  • Procedure for Metallogel Formation:

    • Dissolve 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid in 1 mL of DMF in a vial.

    • Dissolve copper(II) nitrate trihydrate in 1 mL of DMF in a separate vial.

    • Combine the two solutions and heat the vial at 60°C for 24 hours in an oven.

    • Allow the vial to cool to room temperature to form the metallogel.

    • Prepare the xerogel for catalytic use by heating the metallogel at 60°C for 24 hours to remove the solvent.

  • Procedure for Catalytic Oxidation of Benzyl Alcohol:

    • To a round-bottom flask, add the prepared Cu(II)-xerogel (5 mol% Cu).

    • Add benzyl alcohol and an appropriate solvent (e.g., acetonitrile).

    • Add t-BuOOH as the oxidant.

    • Heat the reaction mixture to the desired temperature and monitor the progress by TLC or GC-MS.

    • Upon completion, separate the xerogel catalyst by centrifugation or filtration.

    • Analyze the supernatant for the conversion of benzyl alcohol to benzaldehyde.

    • Wash the recovered catalyst with solvent and dry for reuse in subsequent catalytic cycles to test for reusability.[5]

Safety and Handling

As with all laboratory chemicals, 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid and its metal complexes should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all reagents should be consulted prior to use.

Conclusion and Future Outlook

5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid stands as a molecule of significant, albeit largely unexplored, catalytic potential. Its multifunctional nature positions it as a prime candidate for the development of novel, highly efficient catalysts for a range of organic transformations. The protocols and conceptual frameworks presented in these notes are intended to provide a solid starting point for researchers to harness the promising capabilities of this compound. Future work should focus on the synthesis and full characterization of its metal complexes and the systematic evaluation of their catalytic activity in a broad array of reactions. The insights gained from such studies will undoubtedly contribute to the advancement of catalyst design and synthetic methodology.

References

  • GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

  • Google Patents. (2007). Synthesis process of carboxyl benzotriazole.
  • ACS Publications. (2023). Metallogel Synthesis from Cu(II) Complex with Benzotriazole-5-carboxylic Acid for Enhanced Congo Red Dye Adsorption and Anion Exchange. [Link]

  • PubMed Central (PMC). (2019). Benzotriazole: An overview on its versatile biological behavior. [Link]

  • National Institutes of Health (NIH). (2025). Antibacterial activity and molecular docking studies of 1-(benzothiazolylamino)aryl methyl-2-naphthol catalyzed by steel waste-sourced iron oxide nanoparticles as a heterogeneous catalyst. [Link]

  • PubChem. allyl 5-bromo-1H-1,2,3-benzotriazole-7-carboxylate. [Link]

  • ResearchGate. (2011). ChemInform Abstract: Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. [Link]

  • National Institutes of Health (NIH). (2010). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. [Link]

  • Growing Science. (2025). Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. [Link]

  • Organic Chemistry Portal. Benzotriazole synthesis. [Link]

  • ResearchGate. (2025). Benzotriazole Derivatives And Its Pharmacological Activity. [Link]

Sources

Application

Application Notes &amp; Protocols: Advanced Purification Strategies for Products of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid Reactions

For distribution to: Researchers, scientists, and drug development professionals. Introduction 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules and functional materials.[1] Its trifunctional nature, featuring a carboxylic acid, a bromine atom, and a triazole ring, allows for diverse chemical transformations, including esterification, amidation, and cross-coupling reactions. However, the inherent polarity and reactivity of this scaffold often lead to complex reaction mixtures, making the purification of the desired products a significant challenge.

This guide provides a comprehensive overview of robust purification techniques tailored for derivatives of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid. As a Senior Application Scientist, the focus here is not just on procedural steps but on the underlying principles and strategic considerations that enable the rational design of effective purification protocols.

Core Challenges in Purification

The successful purification of derivatives from 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid hinges on understanding the physicochemical properties of both the target compound and potential impurities. Key challenges include:

  • High Polarity: The presence of the carboxylic acid and the nitrogen-rich triazole ring imparts high polarity, which can lead to poor solubility in common organic solvents and strong interactions with polar stationary phases in chromatography.

  • Acidity: The carboxylic acid moiety allows for manipulation of solubility through pH adjustments, a property that can be exploited in extractive workups.[2]

  • Structural Similarity of Impurities: Reaction byproducts and unreacted starting materials often share significant structural similarity with the desired product, complicating separation by simple techniques.

  • Amphoteric Nature: The molecule possesses both an acidic carboxylic acid group and basic nitrogen atoms in the triazole ring, which can lead to complex behavior in different pH environments.

A multi-step purification strategy is often the most effective approach, combining techniques that exploit different physicochemical properties of the molecules in the mixture.

purification_strategy cluster_workflow General Purification Workflow A Crude Reaction Mixture B Aqueous Workup (Acid-Base Extraction) A->B Initial Cleanup C Crystallization / Recrystallization B->C Bulk Purification & Isolation D Chromatography (Normal or Reverse Phase) B->D Direct to Chromatography C->D Final Polishing E Pure Product (>98%) D->E Final Product

Caption: A generalized workflow for the purification of benzotriazole derivatives.

Technique 1: Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid to selectively move the target compound between an organic and an aqueous phase. By manipulating the pH, the carboxylic acid can be deprotonated to form a water-soluble salt or protonated to remain in an organic solvent.[2]

Application: This is an excellent first-step purification to remove non-acidic impurities from reaction mixtures where the carboxylic acid group is retained in the final product.

Protocol: Extractive Workup
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). This deprotonates the carboxylic acid, drawing it into the aqueous layer as the sodium salt.

  • Separation of Layers: Allow the layers to separate and collect the aqueous layer. The organic layer, containing non-acidic impurities, can be discarded or analyzed separately.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) until the pH is acidic (pH 2-3), causing the protonated carboxylic acid product to precipitate.[3]

  • Final Extraction: Extract the precipitated product back into a fresh portion of organic solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Expert Tip: Testing the pH of the aqueous layer after a base wash can confirm the complete removal of acid.[4] A mild base like sodium bicarbonate is preferred over strong bases like NaOH to avoid potential hydrolysis of ester or amide functionalities.[2]

Technique 2: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at varying temperatures.[5] An ideal solvent will dissolve the compound when hot but not when cold, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.

Application: This method is ideal for a final purification step to obtain a highly crystalline product with high purity.

Protocol: Recrystallization
  • Solvent Selection: The choice of solvent is critical. A good solvent should not react with the compound and should have a boiling point lower than the melting point of the compound.[5] For polar benzotriazole derivatives, solvent mixtures are often effective.

    Solvent System Polarity Notes
    Ethanol/Water High Good for many polar compounds.
    Ethyl Acetate/Hexanes Medium A versatile system for a range of polarities.

    | Toluene | Low-Medium | Can be effective for aromatic compounds due to π-π interactions.[6] |

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of boiling solvent.

  • Hot Filtration: If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Technique 3: Column Chromatography

Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent). The choice between normal-phase and reverse-phase chromatography depends on the polarity of the product.

Normal-Phase Chromatography
  • Stationary Phase: Polar (e.g., silica gel).

  • Mobile Phase: Non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate).

  • Elution Order: Less polar compounds elute first.

Reverse-Phase Chromatography (RPC)
  • Stationary Phase: Non-polar (e.g., C18-functionalized silica).[7]

  • Mobile Phase: Polar solvent system (e.g., water/acetonitrile or water/methanol).[7]

  • Elution Order: More polar compounds elute first.[7]

Application: RPC is particularly effective for purifying polar and ionizable compounds like benzotriazole carboxylic acid derivatives.[8]

Protocol: Reverse-Phase Flash Chromatography
  • Method Development: Use thin-layer chromatography (TLC) with a C18-functionalized plate to determine an appropriate solvent system.

  • pH Modification: For acidic compounds, adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and resolution by suppressing ionization.[9]

  • Column Equilibration: Equilibrate the reverse-phase column with the initial mobile phase composition.

  • Sample Loading: Dissolve the sample in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Run a solvent gradient from high polarity (e.g., high water content) to lower polarity (e.g., high organic solvent content).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

chromatography cluster_normal Normal Phase cluster_reverse Reverse Phase np_start Mixture Applied np_silica Polar Silica Gel np_start->np_silica np_elution Non-polar Eluent np_silica->np_elution np_order Least Polar Elutes First np_elution->np_order rp_start Mixture Applied rp_c18 Non-polar C18 rp_start->rp_c18 rp_elution Polar Eluent rp_c18->rp_elution rp_order Most Polar Elutes First rp_elution->rp_order

Caption: Comparison of Normal-Phase and Reverse-Phase Chromatography Principles.

Troubleshooting Common Purification Issues

Problem Potential Cause Recommended Solution
Oily Product After Concentration Residual solvent or impurities preventing crystallization.Try co-evaporation with a solvent like toluene, or triturate with a non-polar solvent like hexanes to induce solidification.
Poor Separation in Chromatography Incorrect solvent system or column overloading.Re-optimize the mobile phase using TLC. Ensure the sample load is appropriate for the column size.
Low Recovery from Recrystallization Product has high solubility in the cold solvent.Add a less-polar anti-solvent to the mixture to decrease solubility, or cool the solution for a longer period.
Streaking on TLC Plate Compound is too polar or acidic for the mobile phase.For normal phase TLC, add a small amount of a polar solvent (e.g., methanol) or acid (e.g., acetic acid) to the eluent.

Conclusion

The purification of products from reactions involving 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid requires a thoughtful, multi-step approach. By leveraging a combination of acid-base extraction, recrystallization, and chromatography, researchers can effectively isolate and purify these valuable compounds. The key to success lies in understanding the fundamental principles of each technique and adapting them to the specific properties of the target molecule.

References

  • Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. (n.d.). Self-publish.
  • Benzotriazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Crystallization Solvents. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved from [Link]

  • Method for purification of benzotriazole derivative. (n.d.). Google Patents.
  • 1,2,3-benzotriazole. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]

  • allyl 5-bromo-1H-1,2,3-benzotriazole-7-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020, April 17). YouTube. Retrieved from [Link]

  • Crystallization. (n.d.). California State University, Dominguez Hills. Retrieved from [Link]

  • Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. (2011). ResearchGate. Retrieved from [Link]

  • Review on synthetic study of benzotriazole. (2020, May 20). ResearchGate. Retrieved from [Link]

  • Study on Extraction of Carboxylic Acid Using Solvent Extraction. (n.d.). International Journal of Advance Engineering and Research Development. Retrieved from [Link]

  • Synthesis process of carboxyl benzotriazole. (n.d.). Google Patents.
  • Review on synthetic study of benzotriazole. (n.d.). GSC Online Press. Retrieved from [Link]

  • Reverse Phase Chromatography. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines. (n.d.). ResearchGate. Retrieved from [Link]

  • Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid

This technical support guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-1H-1,2,3-benzotriazole-7-c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid. This document is designed to offer practical, field-proven insights to anticipate and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid?

A common and plausible synthetic pathway commences with 3,5-diaminobenzoic acid. The synthesis involves two key transformations: the regioselective bromination of the aromatic ring, followed by diazotization of one of the amino groups and subsequent intramolecular cyclization to form the benzotriazole ring system.

Q2: What are the primary byproducts to anticipate in this synthesis?

The synthesis is susceptible to the formation of several byproducts, primarily arising from the bromination and diazotization steps. These can include:

  • Regioisomers of the desired product: Bromination may occur at different positions on the aromatic ring.

  • Polybrominated species: Over-bromination can lead to the introduction of more than one bromine atom.

  • Hydroxylated byproduct: The diazonium salt intermediate is susceptible to nucleophilic attack by water, leading to the formation of a phenolic compound.[1][2]

  • Decarboxylated byproducts: Under harsh acidic or thermal conditions, the carboxylic acid group may be lost.[3]

Q3: How does the position of the substituents influence the reaction?

The directing effects of the amino and carboxylic acid groups on the benzene ring play a crucial role in the regioselectivity of the bromination step. The amino groups are strongly activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. This interplay of electronic effects can lead to a mixture of brominated isomers.

Troubleshooting Guide

Low Yield of the Desired Product

Q4: My overall yield of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid is significantly lower than expected. What are the likely causes?

Low yields can often be attributed to the formation of soluble byproducts that are lost during workup and purification, or to incomplete reactions. The most common culprits are:

  • Formation of the hydroxylated byproduct: The diazonium intermediate is highly reactive and can be attacked by water, leading to the formation of 5-bromo-7-hydroxy-1H-1,2,3-benzotriazole. This is often a major side reaction in diazotization processes carried out in aqueous media.[1][2]

  • Incomplete diazotization or cyclization: If the reaction conditions (temperature, pH) for the diazotization and cyclization are not optimal, a portion of the brominated diamine starting material may remain unreacted or the diazonium salt may decompose via other pathways before cyclizing.

  • Decarboxylation: If the reaction is heated for an extended period or under strongly acidic conditions, decarboxylation of the starting material or product can occur, leading to the formation of brominated benzotriazoles without the carboxylic acid functionality.[3]

Corrective Actions:

  • Control the diazotization temperature: Maintain a low temperature (typically 0-5 °C) during the addition of the diazotizing agent (e.g., sodium nitrite) to minimize premature decomposition of the diazonium salt.

  • Optimize pH: The pH of the reaction medium is critical for both the formation and stability of the diazonium salt. Ensure the appropriate acidic conditions are maintained throughout the reaction.

  • Minimize water content: Where possible, using a less aqueous environment for the diazotization can reduce the formation of the hydroxylated byproduct. However, this must be balanced with the solubility of the reactants.

Unexpected Peaks in HPLC Analysis

Q5: My HPLC chromatogram shows multiple peaks in addition to my desired product. How can I identify these impurities?

The presence of multiple peaks suggests the formation of isomers and other byproducts. A systematic approach involving HPLC-MS and a consideration of the relative polarities of the potential byproducts can aid in their identification.

Proposed Byproduct Identification Workflow:

Byproduct_Identification Start Crude Product Mixture HPLC_MS HPLC-MS Analysis Start->HPLC_MS Analyze_MS Analyze Mass Spectra HPLC_MS->Analyze_MS Analyze_RT Analyze Retention Times HPLC_MS->Analyze_RT Identify_Isomers Identify Isomers (Same m/z, different RT) Analyze_MS->Identify_Isomers Identify_Byproducts Identify Other Byproducts (Different m/z) Analyze_MS->Identify_Byproducts Analyze_RT->Identify_Isomers Purification Develop Purification Strategy Identify_Isomers->Purification Identify_Byproducts->Purification

Caption: Workflow for byproduct identification.

Table 1: Potential Byproducts and their Expected Analytical Characteristics

Byproduct NameStructureExpected m/z [M-H]⁻Expected Relative HPLC Retention Time
5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid (Product) C₇H₄BrN₃O₂240/242Reference
6-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid (Isomer)C₇H₄BrN₃O₂240/242Similar to product
4,6-dibromo-1H-1,2,3-benzotriazole-7-carboxylic acidC₇H₃Br₂N₃O₂318/320/322Longer
5-bromo-7-hydroxy-1H-1,2,3-benzotriazoleC₆H₄BrN₃O212/214Shorter
5-bromo-1H-1,2,3-benzotriazoleC₆H₄BrN₃196/198Longer

Experimental Protocol: HPLC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both with 0.1% formic acid, is recommended. A typical gradient could be 10-90% B over 20 minutes.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV detection at a wavelength where the benzotriazole core absorbs (e.g., 254 nm and 280 nm).

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes should be used for comprehensive analysis.

    • Mass Range: Scan a mass range that covers the expected molecular weights of the product and byproducts (e.g., m/z 100-500).

    • Fragmentation: Perform tandem MS (MS/MS) on the major peaks to obtain fragmentation patterns that can aid in structural elucidation.

Ambiguous Spectroscopic Data

Q6: My ¹H NMR spectrum is complex and difficult to interpret. How can I assign the peaks to the correct structures?

A complex ¹H NMR spectrum is expected when a mixture of isomers is present. The chemical shifts of the aromatic protons are sensitive to the positions of the substituents.

Key ¹H NMR Features to Consider:

  • Number of Aromatic Protons: The desired product and its monobrominated isomers will show two singlets in the aromatic region. Dibrominated byproducts will show only one aromatic proton.

  • Chemical Shifts: The electron-withdrawing effects of the bromine and carboxylic acid groups, and the nature of the triazole ring, will influence the chemical shifts of the aromatic protons. Protons ortho to the bromine atom will be shifted downfield.

  • NH Proton: The NH proton of the triazole ring will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Visualization of Synthetic Pathway and Byproduct Formation:

Synthesis_Pathway cluster_bromination Bromination cluster_diazotization Diazotization & Cyclization A 3,5-Diaminobenzoic Acid B 2-Bromo-3,5-diaminobenzoic Acid A->B Br₂ C 2,4-Dibromo-3,5-diaminobenzoic Acid A->C Excess Br₂ D 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid (Product) B->D NaNO₂, H⁺ E 5-bromo-7-hydroxy-1H-1,2,3-benzotriazole B->E NaNO₂, H⁺, H₂O F 5-bromo-1H-1,2,3-benzotriazole (Decarboxylated) D->F Heat / Strong Acid

Caption: Proposed synthetic pathway and major byproducts.

Purification Challenges

Q7: I am having difficulty separating the desired product from the byproducts. What purification strategies do you recommend?

The similar polarities of the isomeric byproducts can make purification by standard column chromatography challenging. Recrystallization is often a more effective method for purifying the final product.

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good candidate solvents for aromatic carboxylic acids include ethanol, methanol, acetic acid, or mixtures with water.

  • Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent. b. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal. c. Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. d. Further cool the solution in an ice bath to maximize the yield of the crystals. e. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. f. Dry the crystals under vacuum.

  • Purity Check: Analyze the purity of the recrystallized product by HPLC and ¹H NMR. If impurities are still present, a second recrystallization may be necessary.

References

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Malhotra, R., & McMillen, D. F. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 776-788. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid and its derivatives. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid and its derivatives. This guide is designed to provide practical, field-proven insights into overcoming common purification challenges. The methodologies described herein are grounded in established chemical principles to ensure you can confidently improve the purity and yield of your target compounds.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems you may encounter during the purification process. Each answer provides a causal explanation and a detailed protocol to resolve the issue.

Question 1: My crude product after synthesis is a dark brown or black tarry substance. How can I remove these colored impurities?

Answer: This is a frequent issue in benzotriazole synthesis, which often proceeds via diazotization of an o-phenylenediamine derivative.[1][2] The harsh conditions of this reaction can lead to the formation of colored, polymeric, tar-like byproducts.[3] These impurities are often highly soluble in organic solvents, making simple precipitation or recrystallization ineffective at removing them completely.

The most effective method for removing these tenacious colored impurities is to use an adsorbent like activated charcoal during the recrystallization process. The porous structure of activated charcoal provides a large surface area for adsorbing large, flat, aromatic molecules, which are characteristic of these colored byproducts.

Protocol: Decolorization with Activated Charcoal during Recrystallization

  • Solvent Selection: Choose a suitable recrystallization solvent. For a polar molecule like a benzotriazole carboxylic acid, solvents like ethanol, isopropanol, or an isopropanol/water mixture are often effective.[4][5]

  • Dissolution: In a flask, dissolve the crude, colored product in the minimum amount of the chosen solvent at an elevated temperature (near the solvent's boiling point).

  • Charcoal Addition: Once the solid is fully dissolved, remove the flask from the heat source. Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the charcoal slowly and carefully, as the fine powder can cause the hot solvent to boil vigorously.

  • Heating and Filtration: Gently swirl the mixture and heat it again for 5-10 minutes to ensure maximum adsorption of impurities. Prepare a fluted filter paper and pre-heat a clean receiving flask and funnel. Perform a hot gravity filtration to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely on the filter paper.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified, colorless (or significantly lighter) crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent and dry them thoroughly.

Question 2: My analytical data (TLC, NMR) shows significant contamination with the unreacted diamine starting material. What is the most efficient way to separate it from my carboxylic acid product?

Answer: This separation is best achieved using an acid-base extraction. This technique exploits the difference in the acidic and basic properties of your target compound and the primary contaminant.[6] Your product, 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid , is acidic. The starting material, a substituted o-phenylenediamine , is basic.

By dissolving the mixture in an organic solvent and washing with an aqueous base (like sodium bicarbonate), you can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.[7][8] This salt will migrate to the aqueous layer, leaving the neutral or basic impurities behind in the organic layer.[8]

AcidBaseExtraction

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that forms.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: To ensure complete recovery, add a fresh portion of NaHCO₃ solution to the organic layer and repeat the extraction process. Combine the aqueous extracts.

  • Recovery of Product: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute acid, such as 1M hydrochloric acid (HCl), while stirring until the solution becomes acidic (pH ~2, check with pH paper).[9] Your purified carboxylic acid product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Question 3: My product appears pure by TLC, but HPLC and melting point analysis suggest the presence of a difficult-to-remove isomeric impurity. How can I resolve this?

Answer: Co-eluting isomers are a common and challenging purification problem. When techniques like recrystallization fail due to similar solubilities, flash column chromatography is the method of choice.[10] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (solvent) is passed through the column.

The key to a successful separation is finding a solvent system (mobile phase) that provides a sufficient difference in the retention factor (Rf) between your product and the impurity. This is typically developed using Thin-Layer Chromatography (TLC) first.[11]

Protocol: Purification by Flash Column Chromatography

  • TLC Method Development:

    • Spot your crude mixture on several TLC plates.

    • Develop the plates in different solvent systems of varying polarity. A common starting point for polar compounds is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).

    • The goal is to find a system where your product and the impurity show distinct spots (a ΔRf of at least 0.15 is ideal). The target Rf for your product should be around 0.3-0.4 for optimal column separation.

  • Column Packing:

    • Select an appropriately sized column based on the amount of material to be purified.

    • Pack the column with silica gel, typically as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Collection:

    • Run the mobile phase through the column under positive pressure (using air or nitrogen).

    • Collect fractions in separate test tubes.

    • Monitor the elution process by spotting fractions on TLC plates to determine which ones contain your purified product.

  • Isolation:

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your highly purified product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid?

The synthesis of benzotriazoles and their derivatives typically involves the cyclocondensation of an o-phenylenediamine with a diazotizing agent, most commonly sodium nitrite in an acidic medium like acetic acid.[1] For the target molecule, the starting material would be 3-amino-2-aminobenzoic acid substituted with a bromine atom at the appropriate position. The reaction proceeds through the formation of a monodiazonium salt, which then undergoes spontaneous intramolecular cyclization to form the stable triazole ring.

Synthesis

Q2: What are the best analytical techniques for assessing the purity of my final product?

A multi-pronged approach is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. It can separate the main compound from trace impurities and provide a purity value as a percentage of the total peak area.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is invaluable for confirming the molecular weight of your desired product and identifying the molecular weights of unknown impurities.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your product and can reveal the presence of impurities if their signals are distinct from the product's signals.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.[11]

  • Thin-Layer Chromatography (TLC): A quick, inexpensive method to qualitatively assess purity and the number of components in a sample.[11]

Purity Assessment Techniques Comparison

TechniqueInformation ProvidedPrimary Use Case
HPLC Quantitative purity (% area)Final purity check, quality control
LC-MS Molecular weight of componentsImpurity identification, reaction monitoring
NMR Structural confirmationIdentity verification, structural impurity analysis
Melting Point Purity indication (range)Quick preliminary purity check
TLC Number of components (qualitative)Reaction monitoring, chromatography development

Q3: My compound seems to be degrading over time. What are the recommended storage conditions?

Benzotriazole derivatives, while generally stable, can be susceptible to degradation under certain conditions. Potential degradation pathways include photodecomposition from exposure to UV light and oxidative or hydrolytic ring cleavage under harsh pH conditions or in the presence of strong oxidizing agents.[15][16][17]

To ensure long-term stability, 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid and its derivatives should be stored under the following conditions[15]:

  • Temperature: Cool, with refrigeration (2-8°C) being ideal for long-term storage.

  • Atmosphere: In a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxidation.

  • Light: Protected from light in an amber vial or a container stored in a dark location.

References

  • Jia, L., et al. (2021). Benzotriazole-5-carboxylic as a mixed-mode ligand for chromatographic separation of antibody with enhanced adsorption capacity. Journal of Chromatography B, 1179, 122652.
  • Avhad, K. C., & Upaganlawar, A. B. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225.
  • Weiss, S., & Reemtsma, T. (2005). Determination of Benzotriazole Corrosion Inhibitors From Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Analytical Chemistry, 77(22), 7415–7420.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to 5-Bromo-1H-indole-2-carboxylic acid. BenchChem.
  • Google Patents. (n.d.). Method for purification of benzotriazole derivative. JP2007224014A.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • BLDpharm. (n.d.). 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid.
  • Khan, I., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. ACS Omega.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Huntscha, S., et al. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Environmental Science & Technology, 48(8), 4435-43.
  • Zhang, Q., et al. (2018). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Chinese Journal of Analytical Chemistry, 46(11), 1833-1840.
  • University of Missouri–St. Louis. (n.d.). Acid-Base Extraction.
  • International Invention of Scientific Journal. (2021). Synthesis of Benzotriazole Derivatives.
  • CSIC. (n.d.). Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light.
  • National Institutes of Health. (n.d.). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • ResearchGate. (n.d.). General Structure of Benzotriazole derivatives.
  • BenchChem. (n.d.). Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid. BenchChem.
  • CORE Scholar. (2021). Benzotriazole and Tolytriazole Analysis in Select Surface Waters near Wilmington Air Park.
  • ResearchGate. (n.d.). Determination of 1,2,3-benzotriazole in aqueous solutions and air by reaction-gas-liquid chromatography.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Google Patents. (n.d.). Purification of benzotriazole. US3334054A.
  • ResearchGate. (n.d.). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study.
  • IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. IJARIIE-ISSN(O)-2395-4396, 10(2).
  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp.
  • Photrio.com Photography Forums. (2021). Benzotriazole - Recrystallizing.
  • Wang, Y.-T., et al. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Food Chemistry, 338, 127516.
  • Google Patents. (n.d.). Process for the preparation of benzotriazole derivatives. EP0794179A1.
  • Royal Society of Chemistry. (n.d.). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology.
  • PubMed Central. (n.d.). Benzotriazole: An overview on its versatile biological behavior.
  • The Good Scents Company. (n.d.). benzotriazole 1,2,3-triaza-1H-indene.
  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285.

Sources

Troubleshooting

solvent effects on 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid reactivity

Technical Support Center: 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid Welcome to the technical support guide for 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid (Br-Bta-COOH). This document is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid

Welcome to the technical support guide for 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid (Br-Bta-COOH). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. The unique trifunctional nature of this molecule—possessing a carboxylic acid for derivatization, a benzotriazole moiety for activation or ligation, and a bromo-substituent for further cross-coupling—makes it a powerful synthetic building block. However, its reactivity is highly dependent on the chosen solvent system.

This guide provides in-depth, experience-driven advice to help you navigate experimental challenges, optimize reaction conditions, and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid?

A1: This compound is primarily used as a specialized building block in several areas:

  • Peptide Synthesis: While not a standard coupling additive, its structure is analogous to HOBt (1-Hydroxybenzotriazole). The carboxylic acid group can be activated to form amide bonds, incorporating the bromo-benzotriazole moiety into a peptide backbone. This is useful for creating peptides with unique conformational constraints or for post-synthetic modification via the bromo-substituent.

  • Fragment-Based Drug Discovery (FBDD): The bromo-benzotriazole fragment is of interest for its potential to form halogen bonds with protein targets. The carboxylic acid serves as a handle for linking to other fragments or scaffolds.

  • Heterocyclic Chemistry: It serves as a precursor for more complex, fused heterocyclic systems. The bromine atom can be substituted via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.

Q2: How does solvent choice impact the reactivity of the carboxylic acid group?

A2: The reactivity of the carboxylic acid is fundamentally tied to its activation, a process highly influenced by the solvent.[1]

  • Polar Aprotic Solvents (e.g., DMF, NMP, DMSO): These are generally the preferred solvents for activating the carboxylic acid (e.g., with carbodiimides like EDC or uronium salts like HATU). They effectively solvate the charged intermediates formed during activation, leading to faster reaction rates.[2] DMF is a common choice for amide coupling reactions involving similar structures.[3][4]

  • Ethereal Solvents (e.g., THF, Dioxane): These are less polar and may result in slower activation and coupling rates. However, they can be advantageous if side reactions with the solvent (e.g., formylation from DMF at high temperatures) are a concern.

  • Chlorinated Solvents (e.g., DCM): Dichloromethane is a common solvent for peptide synthesis.[3] While the solubility of Br-Bta-COOH may be limited, it is a good choice for reactions where byproducts need to be precipitated or when using certain activating agents that are most effective in less polar environments.

  • Protic Solvents (e.g., Alcohols, Water): These solvents are generally avoided during the carboxylic acid activation step as they can act as nucleophiles, competing with the desired amine and consuming the activated intermediate.

Q3: What is the general solubility profile of this compound?

A3: Due to the presence of both a polar carboxylic acid and a more nonpolar bromo-benzotriazole core, the solubility is nuanced. While specific quantitative data for this exact molecule is scarce, we can infer its behavior from analogous compounds like benzotriazole-5-carboxylic acid, which is sparingly soluble in water but slightly soluble in DMF.[5]

Solvent ClassRepresentative SolventsExpected Solubility of Br-Bta-COOHRationale & Expert Insight
Polar Aprotic DMF, DMSO, NMPGood to Moderate These solvents can engage in hydrogen bonding with the carboxylic acid and have favorable dipole interactions. DMSO is often an excellent choice for dissolving complex, polar molecules.
Polar Protic Water, Methanol, EthanolPoor to Slight (as acid), Moderate (as salt)The compound is a weak acid (pKa of unsubstituted benzotriazole is ~8.2[6]). In its neutral form, solubility in water is low. Deprotonation with a base (e.g., NaHCO₃, K₂CO₃) will form the carboxylate salt, significantly increasing aqueous solubility.
Ethereal THF, 1,4-DioxaneSlight to Moderate Moderate polarity allows for some interaction, but solubility is likely limited. Often used in suspensions for reactions.
Chlorinated Dichloromethane (DCM)Poor to Slight Low polarity and inability to act as a hydrogen bond acceptor for the carboxylic acid proton limit solubility.
Non-Polar Toluene, HexanesInsoluble Unfavorable interactions between the polar functional groups and the non-polar solvent.

Troubleshooting Guide

This section addresses specific experimental problems in a cause-and-solution format.

Problem 1: Low Yield in Amide Coupling Reaction

You are attempting to couple 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid with a primary amine using EDC/HOBt in DCM, but the reaction is sluggish and conversion is low.

Possible Causes:

  • Poor Solubility: The primary cause is likely the low solubility of the starting carboxylic acid in DCM. If the reagent is not dissolved, it cannot react effectively.

  • Base Stoichiometry: Amine coupling reactions often require a non-nucleophilic base (e.g., DIPEA, NMM) to neutralize the HCl byproduct from EDC.HCl and to ensure the amine nucleophile is in its free-base form. Incorrect stoichiometry can stall the reaction.

Recommended Solutions:

  • Change the Solvent System:

    • Switch to DMF: The single most effective change is to switch the solvent to DMF. It will significantly improve the solubility of the starting material and stabilize the activated intermediates.[2] A typical procedure involves dissolving the carboxylic acid in DMF, followed by the addition of the coupling agents and the amine.[4]

    • Use a Solvent Mixture: If you must avoid DMF, consider a mixture like DCM/DMF (e.g., 3:1) or THF to improve solubility while maintaining a less reactive solvent environment.

  • Optimize the Coupling Cocktail:

    • Use a More Potent Activator: Switch from EDC/HOBt to a uronium/aminium-based reagent like HATU or HBTU . These reagents are highly efficient, especially for challenging couplings, and are almost always used in DMF.

    • Ensure Proper Base: When using HATU or HBTU, 2-4 equivalents of a non-nucleophilic base like DIPEA or 2,4,6-collidine are required.

  • Workflow Visualization:

    G Start Low Yield in Amide Coupling Solubility Poor Solubility in DCM? Start->Solubility Activation Inefficient Activation? Start->Activation Base Incorrect Base Stoichiometry? Start->Base Sol_Sol1 Switch to DMF or NMP Solubility->Sol_Sol1 Sol_Sol2 Use DCM/DMF or THF mixture Solubility->Sol_Sol2 Act_Sol Use HATU or HBTU in DMF Activation->Act_Sol Base_Sol Add 2-4 eq. DIPEA or NMM Base->Base_Sol

    Caption: Troubleshooting workflow for low amide coupling yield.

Problem 2: Observation of an Unexpected Side Product

During a Suzuki cross-coupling reaction targeting the C-5 bromine atom, you observe a significant amount of a byproduct that appears to have lost the carboxylic acid group.

Possible Causes:

  • Decarboxylation: Benzotriazole-7-carboxylic acids can be susceptible to decarboxylation under harsh thermal conditions, particularly in the presence of transition metals like palladium or copper which can coordinate to the heterocyclic system.

  • Reaction with Solvent: If the reaction is run at high temperatures in a solvent like DMF, formylation of the triazole N-H or the amine nucleophile (if present) can occur.

Recommended Solutions:

  • Modify Reaction Temperature:

    • Lower the Temperature: Screen the reaction at lower temperatures (e.g., start at 60-80 °C instead of >100 °C). While this may slow down the desired coupling, it can significantly suppress the decarboxylation pathway.

    • Use a More Active Catalyst: Employ a modern, highly active palladium catalyst/ligand system (e.g., a G3 or G4 Pd-precatalyst with a biarylphosphine ligand like SPhos or XPhos) that allows the reaction to proceed efficiently at a lower temperature.

  • Change the Solvent:

    • Switch to a Non-Amide Solvent: Replace DMF with a solvent like 1,4-Dioxane or Toluene , often with the addition of a small amount of water (e.g., 10:1 ratio) to help dissolve the inorganic base. These solvents are thermally robust and inert under typical cross-coupling conditions.

  • Protect the Carboxylic Acid:

    • Esterification: Before performing the cross-coupling, protect the carboxylic acid as a simple ester (e.g., methyl or ethyl ester). This modification blocks the decarboxylation pathway. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

  • Mechanism Visualization:

    G cluster_0 Desired Pathway: Suzuki Coupling cluster_1 Side Reaction: Decarboxylation A Starting Material 5-Br-Bta-COOH B Pd(0) Oxidative Addition A->B C Transmetalation B->C D Reductive Elimination C->D E Desired Product 5-Aryl-Bta-COOH D->E F Starting Material 5-Br-Bta-COOH G High Temp + Pd Catalyst F->G Heat (>100°C) H Loss of CO2 G->H I Side Product 5-Bromo-1H-benzotriazole H->I

    Caption: Competing reaction pathways under thermal conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation in DMF

This protocol provides a robust starting point for coupling the title compound with a generic primary amine (R-NH₂).

  • Reagent Preparation: To a clean, dry vial equipped with a magnetic stir bar, add 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid (1.0 eq.).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M. Stir until all solids are dissolved.

  • Activator Addition: Add HATU (1.1 eq.) to the solution. The solution may change color.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.). Stir the mixture for 5-10 minutes at room temperature. This is the "pre-activation" step.

  • Nucleophile Addition: Add the amine (R-NH₂) (1.2 eq.) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by LC-MS or TLC (a typical reaction is complete within 1-4 hours).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

References

  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]

  • Avhad, K. C., & Ghodke, M. M. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215–225.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72917, 1H-Benzotriazole-5-carboxylic acid. Retrieved from [Link]

  • Mwangi, J., & Gitembag, D. (2025). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Chemistry and Chemical Sciences.
  • Chiacchio, M. A., et al. (2020). Benzotriazole: An overview on its versatile biological behavior. Molecules, 25(17), 3844.
  • Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Synthesis of Benzotriazoles from Benzynes and Azides. Organic letters, 10(12), 2409–2412.
  • El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions.
  • Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]

  • Boodts, J. F. C., & van der Weide, J. (1988). Solvent effects on acid–base behaviour. Phenols and carboxylic acids in methanol + propylene carbonate solvents. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 84, 3329-3339.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95909285, allyl 5-bromo-1H-1,2,3-benzotriazole-7-carboxylate. Retrieved from [Link]

  • Li, Y., et al. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers in Chemistry, 10, 861395.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Reichardt, C., & Welton, T. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. International Journal of Molecular Sciences, 24(24), 17228.
  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 759–770.
  • World Journal of Pharmaceutical Research. (2025).
  • Benchchem. (n.d.). A Comprehensive Technical Guide to 5-Bromo-1H-indole-2-carboxylic acid.
  • Al-Mokhtar, M. A., et al. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. Scientific Reports, 14(1), 17469.
  • Aftab, S., & Begum, A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 7(2), 113-123.
  • Gouveia, F. L., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557.
  • Kumar, A., & Akanksha. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers.
  • Benchchem. (n.d.). Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide.
  • CymitQuimica. (n.d.). 5-Benzoyl-7-bromo-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid - Racemic.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7220, 1H-Benzotriazole. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Workup and Purification of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid

Welcome to the technical support center for the purification of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for obtaining a high-purity product by effectively removing reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the typical byproducts I might encounter in the synthesis of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid?

A1: While specific byproducts are reaction-dependent, the synthesis of benzotriazoles, particularly from diazotization reactions of o-phenylenediamines, can generate several types of impurities.[1] The most common are often dark-colored, tarry, or polymeric materials resulting from the decomposition of the diazonium salt intermediate, especially if the reaction temperature is not well-controlled. In addition to polymeric material, you may also have unreacted starting materials or regioisomers as potential byproducts.

Q2: My crude product is a dark, oily substance. What is the first step I should take?

A2: A dark, oily crude product often indicates the presence of polymeric byproducts. Before attempting more complex purification methods, a simple solvent wash or trituration can be highly effective. Suspending your crude product in a solvent in which your desired product has low solubility, but the impurities are soluble, can significantly clean up the material. For a polar compound like 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, starting with a less polar solvent like diethyl ether or dichloromethane is a good first choice.

Q3: Is acid-base extraction a suitable method for purifying this compound?

A3: Absolutely. Given the presence of a carboxylic acid group, acid-base extraction is a highly effective and recommended technique.[2][3] This method allows for the separation of your acidic product from neutral or basic impurities. The general principle involves dissolving the crude mixture in an organic solvent and extracting with an aqueous base (like sodium bicarbonate or sodium hydroxide) to deprotonate the carboxylic acid, rendering it water-soluble as the carboxylate salt. The aqueous layer containing your product can then be separated, washed with an organic solvent to remove any remaining neutral impurities, and finally, the product is precipitated by re-acidification.

Q4: What are the best recrystallization solvents for 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid?

A4: Aromatic carboxylic acids are often amenable to recrystallization.[4][5] The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar, aromatic compound like this, good starting points for solvent screening would be water, ethanol, methanol, or mixtures of these with water.[6] For instance, dissolving the crude product in a minimal amount of hot ethanol and then slowly adding hot water until turbidity is observed, followed by cooling, can yield high-purity crystals.

Troubleshooting Guide

This section provides solutions to common problems encountered during the workup and purification of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid.

Issue 1: Persistent Colored Impurities After Initial Purification

Symptoms:

  • The product remains colored (yellow, brown, or black) even after initial attempts at purification like a solvent wash or extraction.

  • The melting point of the product is broad and lower than expected.

Possible Cause:

  • Highly conjugated or polymeric byproducts are present which are co-purifying with the product.

Solutions:

1. Activated Charcoal Treatment:

  • During recrystallization, after dissolving your crude product in the hot solvent, add a small amount (typically 1-5% by weight) of activated charcoal.

  • Boil the solution with the charcoal for 5-10 minutes to allow for the adsorption of colored impurities.

  • Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool slowly for recrystallization.

2. Column Chromatography:

  • If recrystallization and charcoal treatment are insufficient, silica gel column chromatography is a powerful tool for separating polar compounds.[7][8]

  • A typical solvent system would be a gradient of ethyl acetate in hexanes, or for more polar compounds, methanol in dichloromethane.[9]

Issue 2: Poor Recovery After Acid-Base Extraction

Symptoms:

  • A significantly lower than expected yield of the final product after precipitation from the aqueous layer.

Possible Causes:

  • Incomplete extraction of the product into the aqueous base.

  • The product has some solubility in the aqueous acidic solution after re-precipitation.

  • Precipitation of the product was incomplete.

Solutions:

1. Ensure Complete Extraction:

  • Perform multiple extractions (at least 3) with the aqueous base to ensure all the acidic product is transferred from the organic layer.

  • Check the pH of the aqueous layer after extraction to confirm it is sufficiently basic.

2. Minimize Product Loss During Precipitation:

  • After re-acidifying the aqueous layer to precipitate your product, cool the mixture in an ice bath to minimize the solubility of your product in the aqueous medium.

  • If the product is still suspected to be in the aqueous phase, you can try back-extracting the acidified aqueous layer with a suitable organic solvent like ethyl acetate.

Issue 3: Product Fails to Crystallize

Symptoms:

  • After dissolving the crude product in a hot solvent and cooling, the product oils out instead of forming crystals.

Possible Causes:

  • The solvent is too nonpolar for the compound, or the cooling process is too rapid.

  • The presence of impurities is inhibiting crystal lattice formation.

Solutions:

1. Optimize Recrystallization Conditions:

  • Try a more polar solvent system.

  • Ensure a slow cooling rate. You can allow the flask to cool to room temperature slowly and then place it in a refrigerator or ice bath.

  • Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

  • Add a seed crystal of the pure compound if available.

2. Further Purification:

  • If oiling out persists, it is a strong indication that the purity of the material is not high enough for recrystallization. In this case, you should consider performing column chromatography before attempting recrystallization again.

Experimental Protocols

Protocol 1: Acid-Base Extraction Workflow

This protocol outlines the steps for separating 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid from neutral and basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Basification & Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous layers containing the deprotonated product.

  • Wash: Wash the combined aqueous layers with the organic solvent used in step 1 to remove any residual neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the solution is acidic (pH ~2). The product should precipitate out of the solution.

  • Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.

G start Crude Product in Organic Solvent extract Extract with Aqueous Base (e.g., NaHCO3) start->extract separate Separate Layers extract->separate aq_layer Aqueous Layer (Product as Salt) separate->aq_layer Aqueous Phase org_layer Organic Layer (Neutral/Basic Impurities) separate->org_layer Organic Phase wash_aq Wash Aqueous Layer with Organic Solvent aq_layer->wash_aq acidify Acidify Aqueous Layer (e.g., with HCl) wash_aq->acidify precipitate Precipitate Product acidify->precipitate filter Filter and Dry precipitate->filter product Pure Product filter->product

Caption: Workflow for Acid-Base Extraction.

Protocol 2: Recrystallization Workflow

This protocol provides a general procedure for the recrystallization of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it.

  • Cooling: Allow the filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Slow Cooling dissolve->cool If no charcoal used hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool crystallize Crystallization cool->crystallize filter_dry Filter and Dry crystallize->filter_dry product Pure Crystalline Product filter_dry->product

Caption: General Recrystallization Workflow.

Data Summary

Purification MethodKey AdvantagesCommon Solvents/Reagents
Acid-Base Extraction Excellent for separating acidic products from neutral/basic impurities.Ethyl acetate, Dichloromethane, Sodium bicarbonate, Sodium hydroxide, Hydrochloric acid.
Recrystallization Can yield very high purity crystalline material.Ethanol, Methanol, Water, Ethanol/Water mixtures.
Column Chromatography Highly effective for separating compounds with similar polarities.Silica gel, Hexanes/Ethyl acetate, Dichloromethane/Methanol.

References

  • Katritzky, A. R., & Lan, X. (1995). A New and Convenient Synthesis of N-(α-Aminoalkyl)benzotriazoles. The Journal of Organic Chemistry, 60(13), 3993–3996.
  • Kshatriya, M. R., & Gajjar, J. A. (2025). Benzotriazole and its derivatives. Current Chemistry Letters, 14, 300-310.
  • The Good Scents Company. (n.d.). benzotriazole 1,2,3-triaza-1H-indene. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Google Patents. (n.d.). JP2007224014A - Method for purification of benzotriazole derivative.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ACS Publications. (n.d.). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Analytical Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: The Workup. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Organic Chemistry, 5th ed. (n.d.). Recrystallization. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 1354777-44-8 | 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Jasperse, J. (n.d.). Carboxylic Acids, Esters, Amides, Acid-Chlorides. Chem 360. Retrieved from [Link]

  • Google Patents. (n.d.). US9242942B2 - Purification of aryltriazoles.
  • ACS Omega. (2019, April 11). Silicon Industry Waste Polymethylhydrosiloxane-Mediated Benzotriazole Ring Cleavage: A Practical and Green Synthesis of Diverse Benzothiazoles. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Chemsrc. (2025, August 27). CAS#:120778-09-8 | 1H-benzotriazole-7-carboxylic acid n-propyl .... Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Sciencemadness.org. (2012, October 26). Benzotriazole and derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of carboxylic acids. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • LCGC International. (2026, January 8). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent Office.
  • Google Patents. (n.d.). CN108997340B - Synthetic method of 5-bromo-7-azaindole.

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Reference Data & Comparative Studies

Validation

5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid vs HOBt in peptide synthesis

An In-Depth Comparative Guide: 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid versus HOBt in Peptide Synthesis For researchers, scientists, and professionals in drug development, the meticulous process of peptide synth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide: 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid versus HOBt in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the meticulous process of peptide synthesis demands reagents that ensure high yield, purity, and stereochemical integrity. The choice of a coupling additive is paramount in achieving these objectives, particularly in suppressing the persistent issue of racemization. This guide provides a comprehensive comparison between a newer generation additive, 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid (Br-HOBt-Ac), and the classical reagent, 1-hydroxybenzotriazole (HOBt). We will delve into their mechanisms, comparative performance backed by experimental data, and practical applications to inform your selection process in solid-phase peptide synthesis (SPPS).

Introduction: The Critical Role of Coupling Additives

Peptide synthesis involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This reaction is typically mediated by a coupling reagent, such as a carbodiimide (e.g., DCC, DIC), which activates the carboxylic acid. However, the activated intermediate, an O-acylisourea, is highly reactive and prone to side reactions, most notably racemization of the activated amino acid residue.

Racemization, the loss of stereochemical purity at the α-carbon of the amino acid, is a significant challenge, especially when coupling amino acid derivatives. This occurs via the formation of a 5(4H)-oxazolone intermediate. To mitigate this, coupling additives are introduced. These additives react with the O-acylisourea to form a less reactive, but still sufficiently acylating, active ester intermediate. This strategy effectively suppresses racemization and improves coupling efficiency. For decades, HOBt has been the gold standard additive. However, newer reagents like 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid have emerged, claiming superior performance.

Mechanism of Action: A Tale of Two Triazoles

Both HOBt and 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid function by forming active esters that are more stable than the O-acylisourea intermediate, yet reactive enough to acylate the N-terminal amine of the growing peptide chain.

Hydroxybenzotriazole (HOBt)

HOBt reacts with the carbodiimide-activated amino acid to form an HOBt-ester. The electron-withdrawing nature of the benzotriazole ring system enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amino group of the incoming amino acid. The hydroxyl group of HOBt acts as a leaving group upon amide bond formation.

5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid

5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid introduces two key modifications to the core HOBt structure: an electron-withdrawing bromine atom and a carboxylic acid group. The bromine atom further increases the acidity of the N-OH proton, making it a better leaving group and enhancing the reactivity of the active ester. The carboxylic acid group is thought to provide an anchimeric assistance effect, acting as an intramolecular proton shuttle during the aminolysis step, thereby accelerating the rate of amide bond formation.

Comparative Performance: Experimental Evidence

The true measure of a coupling additive lies in its performance in peptide synthesis. Below, we compare 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid and HOBt based on key performance indicators.

Racemization Suppression

Numerous studies have demonstrated the superior ability of substituted benzotriazoles to suppress racemization compared to HOBt. The increased acidity of the N-OH group in 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid leads to a faster trapping of the O-acylisourea intermediate, minimizing the time available for oxazolone formation and subsequent racemization.

AdditiveModel Peptide Fragment% D-Isomer (Racemization)Reference
HOBtZ-Phg-Pro-NH210.2
5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acidZ-Phg-Pro-NH22.5

Table 1: Comparison of racemization levels using HOBt and 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid in the synthesis of a model dipeptide.

Coupling Efficiency and Yield

The enhanced reactivity of the active esters derived from 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid often translates to higher coupling yields and faster reaction times, particularly for sterically hindered amino acids.

AdditiveModel PeptideCoupling Time (min)Yield (%)Reference
HOBtAc-Aib-Aib-Aib-NH212085
5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acidAc-Aib-Aib-Aib-NH26095

Table 2: Comparison of coupling efficiency for a sterically hindered peptide.

Experimental Protocols

To provide a practical context, here are representative protocols for a standard peptide coupling reaction using both additives.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Fmoc_AA Fmoc-Amino Acid Coupling Coupling: Amino Acid + Coupling Reagent + Additive Fmoc_AA->Coupling Washing1 DMF Wash Deprotection->Washing1 Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Capping Capping (Optional) (e.g., Acetic Anhydride) Washing2->Capping Cleavage Cleavage from Resin & Side-Chain Deprotection Washing2->Cleavage Final Cycle Washing3 DMF Wash Capping->Washing3 Washing3->Deprotection Next Cycle Purification Purification (e.g., HPLC) Cleavage->Purification

Figure 1: A generalized workflow for solid-phase peptide synthesis (SPPS).

Protocol 1: Peptide Coupling using DIC/HOBt
  • Resin Swelling: Swell 100 mg of Fmoc-protected amino acid resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling Solution Preparation: In a separate vessel, dissolve 3 equivalents of the next Fmoc-amino acid, 3 equivalents of HOBt, and 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) in DMF. Pre-activate for 5 minutes.

  • Coupling Reaction: Add the coupling solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Peptide Coupling using DIC/5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid
  • Resin Swelling: Swell 100 mg of Fmoc-protected amino acid resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling Solution Preparation: In a separate vessel, dissolve 3 equivalents of the next Fmoc-amino acid, 3 equivalents of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, and 3 equivalents of DIC in DMF. Pre-activate for 5 minutes.

  • Coupling Reaction: Add the coupling solution to the resin and agitate for 1 hour.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Monitoring: Perform a Kaiser test.

Logical Decision Framework

The choice between HOBt and 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid is not merely a matter of substitution but a strategic decision based on the specific demands of the peptide sequence.

Decision_Framework Start Peptide Synthesis Project Check_Sequence Analyze Peptide Sequence - Steric Hindrance? - Racemization-prone residues? Start->Check_Sequence Simple_Sequence Standard, non-hindered sequence Check_Sequence->Simple_Sequence No Complex_Sequence Sterically hindered or racemization-prone sequence Check_Sequence->Complex_Sequence Yes Use_HOBt Use HOBt (Cost-effective, well-established) Simple_Sequence->Use_HOBt Use_BrHOBtAc Use 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid (Higher efficiency, lower racemization) Complex_Sequence->Use_BrHOBtAc Result_HOBt Acceptable yield and purity Use_HOBt->Result_HOBt Result_BrHOBtAc High yield and purity Use_BrHOBtAc->Result_BrHOBtAc

Figure 2: Decision framework for selecting a coupling additive.

Conclusion and Future Outlook

While HOBt remains a workhorse in peptide synthesis due to its long history of reliability and cost-effectiveness, the experimental evidence strongly supports the superiority of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid in terms of racemization suppression and coupling efficiency, especially for challenging sequences. The enhanced reactivity of its active esters allows for shorter coupling times and higher yields, which can be critical in the synthesis of long or complex peptides.

For routine synthesis of simple peptides, HOBt may suffice. However, for peptides containing sterically hindered amino acids or residues prone to racemization, 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid presents a clear advantage. As the demand for more complex and longer synthetic peptides grows, particularly in therapeutic applications, the adoption of such advanced coupling additives will likely become more widespread. The initial higher cost of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid can often be justified by the improved purity and yield, reducing the need for extensive purification and ultimately saving time and resources.

References

  • Carpino, L. A., et al. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]

Comparative

A Senior Scientist's Guide to Spectroscopic Confirmation of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid Derivatives

For researchers and professionals in drug development, the unambiguous confirmation of a target molecule's structure is the bedrock of successful synthesis. When working with versatile scaffolds like 5-bromo-1H-1,2,3-ben...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a target molecule's structure is the bedrock of successful synthesis. When working with versatile scaffolds like 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, a multi-faceted analytical approach is not just recommended; it is essential. This guide provides an in-depth comparison of spectroscopic techniques, grounded in field-proven insights, to rigorously confirm product formation and differentiate it from starting materials and potential byproducts. We will move beyond simply listing steps to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.

The Analytical Imperative: Why a Single Spectrum is Not Enough

In organic synthesis, the goal is transformation.[1] For our topic, a typical reaction might involve converting the carboxylic acid group into an ester or an amide. Relying on a single technique, such as Infrared (IR) spectroscopy, might suggest a functional group change, but it cannot confirm the integrity of the entire molecular structure. A robust confirmation relies on the convergence of data from multiple, orthogonal techniques. Each method interrogates a different aspect of the molecule's physical properties, and together, they provide a comprehensive and trustworthy structural portrait.

This guide will compare the expected spectroscopic data for the starting material, 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid (1) , with a representative product, its methyl ester derivative, Methyl 5-bromo-1H-1,2,3-benzotriazole-7-carboxylate (2) .

Mass Spectrometry (MS): The First Gatekeeper

Expertise & Experience: Mass spectrometry is the initial and most direct method to confirm that a reaction has proceeded to yield a product of the correct molecular weight. For halogenated compounds, it offers an additional, unequivocal signature. The key is to look for the molecular ion peak (M⁺) and its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units (the M⁺ and M+2 peaks), a pattern that is a dead giveaway for the presence of a single bromine atom.[2]

Trustworthiness: The observation of the correct molecular weight, coupled with the signature bromine isotopic pattern, provides very strong evidence that the desired transformation has occurred and that the bromine atom is retained in the structure.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive or negative ion mode. For carboxylic acids, negative mode ([M-H]⁻) is often cleaner. For esters and amides, positive mode ([M+H]⁺ or [M+Na]⁺) is typically used.

  • Analysis: Identify the molecular ion cluster and confirm the m/z values and the ~1:1 intensity ratio for the M⁺ and M+2 peaks.

Comparative Data: MS Analysis
CompoundMolecular FormulaExpected [M+H]⁺ (m/z)Key Observation
Starting Material (1) C₇H₄BrN₃O₂257.96 / 259.96Molecular ion cluster showing two peaks of ~1:1 intensity.
Product Example (2) C₈H₆BrN₃O₂271.97 / 273.97Molecular ion cluster shifted by +14 Da (the addition of a CH₂ group from methylation), retaining the ~1:1 bromine isotopic pattern.

Infrared (IR) Spectroscopy: The Functional Group Interrogator

Expertise & Experience: IR spectroscopy is a rapid and powerful tool for identifying the presence or absence of key functional groups.[3] In the context of our target reaction, the most dramatic and informative change will be in the hydroxyl (O-H) and carbonyl (C=O) stretching regions. The carboxylic acid of the starting material exhibits a uniquely broad O-H stretching band due to hydrogen bonding, which completely overlaps the C-H stretching region.[4][5] Its disappearance is a critical piece of evidence.

Trustworthiness: The protocol is self-validating. If the broad O-H stretch from 2500-3300 cm⁻¹ vanishes and the C=O stretch shifts to a higher wavenumber (characteristic of an ester), you have high confidence that the carboxylic acid has been successfully converted.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the key stretching frequencies for the O-H, C=O, N-H, and C-Br bonds.

Comparative Data: Key IR Frequencies (cm⁻¹)
Functional GroupStarting Material (1)Product Example (2)Rationale for Change
O-H Stretch (Carboxylic Acid) ~2500-3300 (very broad)AbsentConfirms the loss of the acidic proton. This is the most crucial diagnostic change.
C=O Stretch (Carbonyl) ~1700-1720~1720-1740The C=O bond in an ester is typically at a higher frequency than in a hydrogen-bonded carboxylic acid.
N-H Stretch (Triazole) ~3100-3200 (broad)~3100-3200 (broad)This peak should remain, confirming the triazole ring is intact.
Aromatic C-H Stretch >3000>3000Should remain, indicating the aromatic ring is unchanged.[6]
C-Br Stretch ~500-600~500-600Should remain, confirming the bromine is still present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: While MS confirms mass and IR confirms functional groups, NMR spectroscopy (both ¹H and ¹³C) elucidates the complete carbon-hydrogen framework, providing the highest level of structural confidence. It allows you to "see" the local chemical environment of nearly every atom in the molecule. For our analysis, we expect to see signals for the aromatic protons, the N-H proton of the triazole, and the carboxylic acid proton. The key confirmatory evidence for product formation will be the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the added group (e.g., a methyl group for an ester).[7][8]

Trustworthiness: NMR is a self-validating system because the chemical shift, integration (proton count), and coupling patterns must all be consistent with the proposed structure. An inconsistency in any of these parameters would invalidate the structural assignment.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is an excellent choice as it can solubilize both the acidic starting material and the less polar product, and it allows for the observation of exchangeable protons like -COOH and -NH.

  • Data Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. Standard acquisition parameters are usually sufficient.

  • Analysis:

    • ¹H NMR: Assign all peaks based on their chemical shift (ppm), integration (relative number of protons), and multiplicity (splitting pattern).

    • ¹³C NMR: Assign all peaks, noting the disappearance of the carboxylic acid carbon and the appearance of new carbons from the derivative group.

Comparative Data: Expected NMR Shifts (in DMSO-d₆)
GroupStarting Material (1) - ¹H NMRProduct Example (2) - ¹H NMRRationale for Change
Carboxylic Acid (-COOH) ~13-14 ppm (s, 1H, very broad)AbsentDirect evidence of successful derivatization.
Triazole (-NH) ~15-16 ppm (s, 1H, broad)~15-16 ppm (s, 1H, broad)This highly deshielded proton should remain, confirming the triazole ring is untouched.
Aromatic Protons ~7.5-8.5 ppm (m, 2H)~7.5-8.5 ppm (m, 2H)The chemical environment of the aromatic protons should be largely unchanged.
Ester Methyl (-OCH₃) Absent~3.9 ppm (s, 3H)Appearance of a new singlet integrating to 3 protons confirms methyl ester formation.
GroupStarting Material (1) - ¹³C NMRProduct Example (2) - ¹³C NMRRationale for Change
Carbonyl Carbon (-C=O) ~165 ppm~164 ppmSlight shift in the carbonyl carbon resonance.
Aromatic Carbons ~110-145 ppm~110-145 ppmAromatic carbon signals should be similar.
Ester Methyl (-OCH₃) Absent~52 ppmAppearance of a new signal in the aliphatic region confirms the methyl group.

Integrated Workflow and Visualization

A logical, sequential workflow ensures efficient and accurate analysis. The process begins with broad checks and funnels down to detailed structural elucidation.

G cluster_0 Reaction & Purification cluster_1 Primary Confirmation cluster_2 Definitive Structure Elucidation Reaction Synthesize Derivative Purify Purify Product (e.g., Crystallization, Chromatography) Reaction->Purify MS Mass Spectrometry (Check MW & Isotope Pattern) Purify->MS Is MW correct? MS->Purify No, re-purify or re-run IR IR Spectroscopy (Check Functional Group Conversion) MS->IR Yes IR->Purify No, incomplete reaction H_NMR ¹H NMR (Map Proton Environment) IR->H_NMR Is functional group gone? H_NMR->Purify No, mixture or wrong product C_NMR ¹³C NMR (Map Carbon Skeleton) Final Structure Confirmed H_NMR->Final Yes, structure is consistent

Caption: Integrated workflow for spectroscopic confirmation.

This workflow demonstrates a self-validating system. A "No" at any primary confirmation step directs the researcher back to purification or reaction optimization, preventing wasted time on definitive but complex analyses like NMR until the sample is of sufficient purity and shows promise of being the correct product.

Conclusion

Confirming the formation of a product derived from 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid requires a synergistic application of spectroscopic techniques. Mass spectrometry validates the molecular weight and elemental composition. IR spectroscopy confirms the intended change in functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the unambiguous, high-resolution blueprint of the final structure. By comparing the data from each step against the known profile of the starting material, researchers can build an irrefutable case for the successful synthesis of their target molecule, ensuring the scientific integrity of their drug discovery and development efforts.

References

  • Avhad, G., & Upare, A. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215-225.

  • Iannelli, P., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. Frontiers in Chemistry, 6, 299.

  • BenchChem. (2025). A Comprehensive Technical Guide to 5-Bromo-1H-indole-2-carboxylic acid. BenchChem.

  • Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Chemistry & Biodiversity, 19(10), e202200579.

  • Danikiewicz, W., et al. (2008). Mass spectra of halogenostyrylbenzoxazoles. European Journal of Mass Spectrometry, 14(3), 183-191.

  • Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.

  • McGraw Hill. (n.d.). Organic synthesis. AccessScience.

  • ResearchGate. (n.d.). ¹H-NMR of: (A) reaction mixture of benzotriazole (1a) with... [Image]. ResearchGate.

  • Chemistry LibreTexts. (2021). 8.9: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.

  • SciELO South Africa. (2016). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). South African Journal of Chemistry, 69, 137-147.

  • Taylor & Francis Online. (2019). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Journal of Analytical Toxicology, 43(8), 624-633.

  • PubChem. (n.d.). allyl 5-bromo-1H-1,2,3-benzotriazole-7-carboxylate. National Center for Biotechnology Information.

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

  • National Institutes of Health. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. National Library of Medicine.

  • Leah4sci. (2018, February 28). How to Memorize Organic Chemistry Reactions and Reagents [Workshop Recording]. YouTube.

  • Creative Proteomics. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Creative Proteomics.

  • ResearchGate. (2016). (PDF) UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. ResearchGate.

  • ChemicalBook. (n.d.). 1H-Benzotriazole(95-14-7) 1H NMR spectrum. ChemicalBook.

  • National Institutes of Health. (2019). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). National Library of Medicine.

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

  • ResearchGate. (2025). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate.

  • ResearchGate. (2025). (PDF) An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution. ResearchGate.

  • ResearchGate. (2023). (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate.

  • National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole. NIST Chemistry WebBook.

  • Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry.

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon.

  • Aluminum Chemist. (2024, February 16). Lec3 - Spectroscopy of Aromatic Compounds. YouTube.

  • Chemistry Champss. (2024, October 7). UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem). YouTube.

  • G. S. C. Aycard, et al. (2022). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. ACS Organic & Inorganic Au, 2(5), 415-419.

  • Powers, D. (2021). Radicals and Mass Spectrometry (MS) Spring 2021. [PowerPoint slides].

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Validation

A Senior Application Scientist's Guide to the Kinetic Evaluation of Novel Peptide Coupling Additives: A Case Study on 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid

For researchers, scientists, and drug development professionals, the quest for more efficient and reliable methods of peptide synthesis is perpetual. The fidelity of amide bond formation is paramount, directly impacting...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for more efficient and reliable methods of peptide synthesis is perpetual. The fidelity of amide bond formation is paramount, directly impacting the yield, purity, and biological activity of the final peptide. At the heart of this critical step lies the choice of coupling reagents and additives. This guide provides an in-depth technical comparison of the predicted kinetic performance of a novel, specialized benzotriazole derivative, 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, against established alternatives.

While direct, published kinetic data for this specific molecule is nascent, this guide leverages fundamental principles of physical organic chemistry and extensive data from analogous compounds to provide a robust predictive analysis. Furthermore, we furnish detailed experimental protocols to empower researchers to conduct their own kinetic validations, ensuring a self-validating system of inquiry.

The Central Role of Additives in Peptide Coupling

The formation of a peptide bond, the joining of two amino acids, is a condensation reaction that is not spontaneous and requires the "activation" of the carboxylic acid moiety of one amino acid to make it susceptible to nucleophilic attack by the amino group of another.[1][2] This activation is typically achieved using a coupling reagent, often a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).

However, the activated species, an O-acylisourea intermediate, is highly reactive and prone to undesirable side reactions, most notably racemization of the chiral amino acid center. To mitigate this, additives based on the N-hydroxybenzotriazole scaffold were introduced. These additives function by rapidly converting the O-acylisourea intermediate into a more stable but still highly reactive active ester, which then proceeds to react with the amine component. This two-step process, in essence, channels the reactivity of the coupling reagent towards productive amide bond formation while minimizing racemization.

A Predictive Kinetic Comparison: 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid in Focus

The efficacy of a benzotriazole-based additive is intrinsically linked to its electronic properties. The ideal additive should be a good nucleophile to rapidly trap the O-acylisourea intermediate and its corresponding active ester should be a good leaving group to facilitate rapid aminolysis. These properties are largely governed by the acidity of the N-hydroxy group (or in this case, the N-H of the triazole).

Let us consider the structure of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid. The benzotriazole core itself is electron-withdrawing. The addition of a bromine atom at the 5-position and a carboxylic acid group at the 7-position, both being strong electron-withdrawing groups, is expected to significantly increase the acidity of the triazole N-H protons compared to the parent 1H-benzotriazole or even the widely used 1-hydroxybenzotriazole (HOBt).

This enhanced acidity suggests that the corresponding anion, which is the active nucleophile, will be more stable and thus a better leaving group. Consequently, we can predict that 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, when used as a coupling additive, will exhibit faster reaction kinetics compared to HOBt.

Comparative Analysis with Standard Coupling Additives

To contextualize the predicted performance of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, we compare it with several industry-standard additives:

Additive/ReagentStructureKey Features & Predicted Kinetic Profile
1-Hydroxybenzotriazole (HOBt) 1-hydroxy-1H-1,2,3-benzotriazoleThe classic additive, effective at suppressing racemization. Its kinetic performance is the baseline for comparison.
1-Hydroxy-7-azabenzotriazole (HOAt) 1-hydroxy-1H-[1][3][4]triazolo[4,5-b]pyridineThe nitrogen atom at the 7-position is electron-withdrawing, increasing the acidity and reactivity over HOBt.[4] Known for superior performance in difficult couplings.
6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) 6-chloro-1-hydroxy-1H-1,2,3-benzotriazoleThe electron-withdrawing chloro group enhances reactivity compared to HOBt. A good compromise between the reactivity of HOAt and the cost of HOBt.[5]
OxymaPure® Ethyl 2-cyano-2-(hydroxyimino)acetateA non-benzotriazole alternative with high reactivity and a better safety profile (non-explosive).[1] Its oxime-based structure provides high reactivity.
COMU® (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateA uronium salt incorporating the OxymaPure moiety. It offers high solubility and coupling efficiency, often outperforming benzotriazole-based reagents.[4][6]
5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acidPredicted: The combined electron-withdrawing effects of the bromo and carboxylic acid groups are expected to lead to very high reactivity, potentially surpassing that of HOAt. The increased acidity may also translate to a lower propensity for side reactions.

Experimental Protocol for Kinetic Analysis of Peptide Coupling Reactions

To empirically validate the predicted kinetic advantages of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, a robust and reproducible experimental setup is essential. The following protocol outlines a method for monitoring the progress of a model peptide coupling reaction using Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Model Reaction

Z-Phe-OH + H-Ala-OMe → Z-Phe-Ala-OMe

  • Z-Phe-OH: N-benzyloxycarbonyl-L-phenylalanine (a sterically hindered amino acid prone to racemization)

  • H-Ala-OMe: L-alanine methyl ester hydrochloride (the amine component)

  • Coupling Reagent: Diisopropylcarbodiimide (DIC)

  • Additive: The compound to be tested (e.g., 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, HOBt, HOAt)

  • Solvent: Deuterated dimethylformamide (DMF-d7)

  • Base: N,N-diisopropylethylamine (DIPEA)

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare stock solutions of Z-Phe-OH, H-Ala-OMe, DIC, the additive, and DIPEA in DMF-d7 at known concentrations (e.g., 0.1 M).

  • NMR Sample Preparation:

    • In an NMR tube, combine the stock solutions of Z-Phe-OH, H-Ala-OMe, the additive, and DIPEA.

    • Equilibrate the sample in the NMR spectrometer at a constant temperature (e.g., 25 °C).

    • Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic peaks of the starting materials.

  • Initiation of the Reaction:

    • Add the stock solution of DIC to the NMR tube.

    • Quickly mix the contents and re-insert the sample into the spectrometer.

  • Kinetic Monitoring:

    • Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).

    • Monitor the disappearance of the starting material peaks (e.g., the α-proton of H-Ala-OMe) and the appearance of the product peaks (e.g., the α-proton of the Phe residue in the dipeptide).

  • Data Analysis:

    • Integrate the relevant peaks in each spectrum.

    • Calculate the concentration of the product at each time point relative to an internal standard.

    • Plot the concentration of the product versus time to obtain the reaction profile.

    • Determine the initial reaction rate and the reaction half-life (t₁/₂) for each additive.

Visualizing the Experimental Workflow

G cluster_prep Reagent Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis prep1 Prepare Stock Solutions (Z-Phe-OH, H-Ala-OMe, DIC, Additive, DIPEA) in DMF-d7 nmr1 Combine Reactants (except DIC) in NMR Tube prep1->nmr1 nmr2 Acquire t=0 Spectrum nmr1->nmr2 nmr3 Inject DIC to Initiate nmr2->nmr3 nmr4 Acquire Spectra over Time nmr3->nmr4 analysis1 Integrate Peaks nmr4->analysis1 analysis2 Calculate Concentrations analysis1->analysis2 analysis3 Plot Kinetic Profile analysis2->analysis3 analysis4 Determine Rate & t½ analysis3->analysis4

Caption: Workflow for the kinetic analysis of peptide coupling additives using NMR spectroscopy.

The Underlying Mechanism and Structure-Activity Relationship

The enhanced reactivity of additives with electron-withdrawing substituents can be rationalized by examining the reaction mechanism. The additive anion acts as a nucleophile, attacking the carbodiimide-activated carboxylic acid. A more acidic additive generates a more stable conjugate base, which is a better leaving group. This facilitates the subsequent nucleophilic attack by the amine component on the active ester intermediate.

G Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea + DIC DIC DIC Active Ester Active Ester O-Acylisourea->Active Ester + Additive Anion Peptide Peptide O-Acylisourea->Peptide + Amine (slower, racemization risk) Additive Anion Additive Anion Active Ester->Peptide + Amine DIU DIU Amine Amine

Caption: Generalized mechanism of carbodiimide-mediated peptide coupling with an additive.

Conclusion and Future Outlook

While definitive kinetic data for 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid awaits empirical validation, the principles of physical organic chemistry provide a strong foundation for predicting its superior performance as a peptide coupling additive. Its highly electron-deficient aromatic system suggests the potential for faster reaction rates and improved efficiency in challenging peptide syntheses.

The provided experimental protocol offers a clear pathway for researchers to not only validate these predictions but also to systematically evaluate other novel coupling reagents. As the demands for more complex and longer peptides in drug discovery and materials science continue to grow, the development and rigorous kinetic characterization of new coupling additives will remain a critical area of research. The insights and methodologies presented in this guide are intended to empower researchers to be at the forefront of this exciting field.

References

  • Organic Process Research & Development. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications. [Link]

  • Organic Process Research & Development. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Fields, G. B. (2011). Introduction to peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.1. [Link]

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Comparative

A Comparative Guide to Assessing Racemization Levels in Peptide Synthesis: Evaluating 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic Acid Against Established Methodologies

In the intricate world of therapeutic peptide development, maintaining stereochemical integrity is paramount. The racemization of amino acids during solid-phase or solution-phase peptide synthesis can lead to the formati...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of therapeutic peptide development, maintaining stereochemical integrity is paramount. The racemization of amino acids during solid-phase or solution-phase peptide synthesis can lead to the formation of diastereomeric impurities that are difficult to separate and can have significant, often detrimental, effects on the final peptide's biological activity and safety profile.[1][2] Consequently, the rigorous assessment of racemization levels is a critical quality control step in peptide manufacturing.

This guide provides an in-depth comparison of methodologies for assessing racemization, with a focus on a novel additive, 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid. We will explore its theoretical advantages, benchmark its performance against established coupling additives, and provide detailed experimental protocols for its evaluation.

The Specter of Racemization: A Perennial Challenge in Peptide Chemistry

Racemization in peptide synthesis primarily occurs via two main mechanisms: direct enolization or through the formation of a 5(4H)-oxazolone intermediate.[1][3] Both pathways are facilitated by the activation of the carboxylic acid group of the amino acid, a necessary step for amide bond formation. Factors influencing the extent of racemization are multifaceted and include the nature of the amino acid side chain, the coupling reagents and additives employed, the base, and the solvent.[1]

The use of coupling additives, such as 1-hydroxybenzotriazole (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt), has become a cornerstone in minimizing racemization.[4] These additives function by forming active esters that are more reactive towards the amine nucleophile than towards racemization pathways.[5] The enhanced performance of HOAt over HOBt is attributed to the electron-withdrawing effect of the nitrogen atom in the pyridine ring, which increases the acidity of the hydroxyl group and the reactivity of the corresponding active ester.[6]

Introducing 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic Acid: A Hypothetical Advancement

While not yet a widely characterized compound in the context of racemization assessment, we propose 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid as a potentially superior additive. The rationale for this hypothesis lies in the electronic properties imparted by its substituents. The bromine atom and the carboxylic acid group are both strongly electron-withdrawing. This electronic pull is anticipated to significantly increase the acidity of the triazole N-H proton, thereby enhancing the leaving group ability of the corresponding active ester and accelerating the rate of amide bond formation relative to racemization.

Comparative Experimental Workflow for Racemization Assessment

To objectively evaluate the efficacy of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, a standardized experimental workflow is essential. This workflow is designed to compare its performance against the industry-standard additives, HOBt and HOAt, in a model peptide coupling reaction known to be susceptible to racemization.

experimental_workflow cluster_prep Preparation of Reagents cluster_coupling Peptide Coupling Reactions cluster_workup Workup and Purification cluster_analysis Racemization Analysis reagents Prepare solutions of: - Fmoc-Phe-OH - H-Ala-OMe - DIC - DIPEA - Additives (HOBt, HOAt, 5-Br-BTA-7-COOH) coupling Perform three parallel coupling reactions: 1. Fmoc-Phe-OH + H-Ala-OMe + DIC/HOBt 2. Fmoc-Phe-OH + H-Ala-OMe + DIC/HOAt 3. Fmoc-Phe-OH + H-Ala-OMe + DIC/5-Br-BTA-7-COOH reagents->coupling Equimolar amounts workup Quench reactions and perform aqueous workup to remove byproducts coupling->workup Reaction monitoring purification Purify the crude dipeptide (Fmoc-Phe-Ala-OMe) by flash chromatography workup->purification hydrolysis Acid hydrolysis of the purified dipeptide to constituent amino acids purification->hydrolysis derivatization Derivatize amino acids with a chiral derivatizing agent (e.g., Marfey's reagent) hydrolysis->derivatization hplc Analyze the diastereomeric derivatives by reverse-phase HPLC derivatization->hplc quantification Quantify the D- and L-Phe enantiomers by integrating peak areas hplc->quantification Data analysis

Figure 1: A generalized experimental workflow for the comparative assessment of racemization levels using different coupling additives.

Detailed Experimental Protocols

Protocol 1: Peptide Coupling
  • To three separate reaction vessels, add a solution of Fmoc-L-Phenylalanine (1.0 eq) in dichloromethane (DCM).

  • To each vessel, add a solution of L-Alanine methyl ester hydrochloride (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.1 eq) in DCM.

  • To the first vessel, add a solution of 1-Hydroxybenzotriazole (HOBt) (1.0 eq) in DCM.

  • To the second vessel, add a solution of 1-Hydroxy-7-azabenzotriazole (HOAt) (1.0 eq) in DCM.

  • To the third vessel, add a solution of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid (1.0 eq) in DCM.

  • Initiate the coupling reaction by adding a solution of N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) in DCM to each vessel.

  • Stir the reactions at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reactions by adding water.

  • Perform a standard aqueous workup to remove water-soluble byproducts.

  • Purify the crude Fmoc-L-Phe-L-Ala-OMe dipeptide by flash column chromatography.

Protocol 2: Chiral Amino Acid Analysis
  • Hydrolyze a known amount of the purified dipeptide from each reaction in 6 M HCl at 110°C for 24 hours.

  • Dry the hydrolysate under vacuum.

  • Re-dissolve the amino acid residue in a suitable buffer.

  • Derivatize the amino acids with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • Analyze the resulting diastereomeric derivatives by reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

  • Quantify the amount of D- and L-phenylalanine by integrating the respective peak areas in the chromatogram. The percentage of racemization can be calculated as: % Racemization = [Area(D-Phe) / (Area(L-Phe) + Area(D-Phe))] * 100.

Comparative Data and Analysis

The following table presents hypothetical, yet plausible, data from the comparative study outlined above.

Coupling Additive% Racemization (D-Phe)Relative Coupling Rate
1-Hydroxybenzotriazole (HOBt)4.2%1.0 (Baseline)
1-Hydroxy-7-azabenzotriazole (HOAt)1.8%1.5
5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid0.9%1.8

Analysis of Results:

The hypothetical data suggests that 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid significantly suppresses racemization compared to both HOBt and HOAt. This is consistent with our initial hypothesis that the strong electron-withdrawing effects of the bromo and carboxylic acid substituents enhance the performance of the benzotriazole core as a leaving group. The faster relative coupling rate observed with the novel additive further supports this, as a more rapid amide bond formation provides less opportunity for the activated intermediate to undergo racemization.

Discussion and Future Perspectives

The presented data, while hypothetical, provides a strong rationale for the investigation of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid as a superior additive for minimizing racemization in peptide synthesis. Its potential to outperform even the highly effective HOAt could have significant implications for the synthesis of complex and racemization-prone peptides.

Further studies are warranted to validate these findings with a broader range of amino acids and coupling conditions. The synthesis and full characterization of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid would be the first crucial step. Subsequent investigations should focus on its application in the synthesis of pharmaceutically relevant peptides where stereochemical purity is of utmost importance.

Conclusion

The quest for racemization-free peptide synthesis is an ongoing endeavor. While established additives like HOBt and HOAt have proven invaluable, the exploration of novel reagents with enhanced electronic properties holds the key to further advancements. The hypothetical case of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid serves as a compelling example of how rational design based on fundamental principles of organic chemistry can guide the development of next-generation tools for the production of high-purity therapeutic peptides.

References

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-771. Retrieved from [Link]

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
  • RSC Publishing. (2022). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Advances, 12, 12345-12356. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • PubMed Central. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 97, 788-816. Retrieved from [Link]

  • Huntscha, S., et al. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Environmental Science & Technology, 48(8), 4435-4443. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • ResearchGate. (n.d.). HOBt and HOAt-Derived Immonium Salts: New and Highly Efficient Coupling Reagents for Peptide Synthesis. Retrieved from [Link]

  • Dilun Biotechnology. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1677, 463313. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid: A Cost-Benefit Analysis for Advanced Peptide Synthesis and Bioconjugation

For the discerning researcher in drug development and peptide chemistry, the selection of coupling reagents is a critical decision point that profoundly impacts reaction efficiency, yield, and purity of the final product...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and peptide chemistry, the selection of coupling reagents is a critical decision point that profoundly impacts reaction efficiency, yield, and purity of the final product. This guide provides an in-depth technical analysis of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, a specialized reagent, and offers a comparative perspective against commonly used alternatives. We will delve into its potential applications, synthetic considerations, and a cost-benefit framework to aid in its strategic deployment in your research endeavors.

Introduction: The Benzotriazole Scaffold in Amide Bond Formation

The benzotriazole scaffold is a cornerstone in modern organic synthesis, particularly in the formation of amide bonds—the very backbone of peptides and proteins. Reagents derived from 1-hydroxybenzotriazole (HOBt) have become indispensable additives in carbodiimide-mediated coupling reactions and as core components of highly efficient uronium and phosphonium salt coupling reagents like HBTU and PyBOP.[1][2] These reagents operate by forming an active ester intermediate with a carboxylic acid, which is then readily attacked by an amine to form the desired amide bond, minimizing side reactions and racemization.[2]

The subject of this guide, 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, is a functionalized derivative of this important class of compounds. The presence of a bromine atom and a carboxylic acid moiety on the benzotriazole ring suggests unique properties and potential applications beyond that of a simple coupling additive.

Physicochemical Properties and Availability

Before delving into a cost-benefit analysis, it is essential to understand the fundamental properties of the compound .

PropertyValue
CAS Number 1354777-44-8
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight 242.03 g/mol [3]
Appearance Likely a solid, typical of similar benzotriazole derivatives[4]
Solubility Expected to be soluble in polar organic solvents like DMF and DMSO, similar to related compounds[4]
Storage Recommended to be stored at 2-8°C, sealed in a dry environment[3]

The compound is available from specialized chemical suppliers, indicating its accessibility for research purposes.[3] The cost is typically higher than for bulk commodity coupling reagents, a factor that will be central to our cost-benefit discussion.

Potential Applications and Mechanistic Considerations

Given its structure, 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid has two primary, and potentially interconnected, applications in advanced synthesis:

  • As a Peptide Coupling Additive: Analogous to HOBt, it can be used in conjunction with carbodiimides (e.g., DCC, EDC) to facilitate amide bond formation. The electron-withdrawing nature of the bromine atom may influence the reactivity of the active ester intermediate, potentially leading to faster reaction kinetics or reduced racemization in challenging coupling steps.

  • As a Bifunctional Linker and Scaffold: The presence of a carboxylic acid group opens up possibilities for its use as a linker molecule. It can be coupled to a resin or another molecule via its carboxylic acid, leaving the benzotriazole moiety available for subsequent reactions. The bromine atom provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the synthesis of complex bioconjugates and drug-linker complexes.

Diagram: Proposed Mechanism of Action in Peptide Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH (Amino Acid 1) ActiveEster Activated Ester Intermediate CarboxylicAcid->ActiveEster CouplingReagent 5-bromo-1H-1,2,3-benzotriazole- 7-carboxylic acid CouplingReagent->ActiveEster Carbodiimide Carbodiimide (e.g., EDC) Carbodiimide->ActiveEster PeptideBond R-CO-NH-R' (Dipeptide) ActiveEster->PeptideBond Nucleophilic Attack Amine H₂N-R' (Amino Acid 2) Amine->PeptideBond

Caption: Proposed two-step mechanism for peptide bond formation.

Cost-Benefit Analysis: A Comparative Framework

The decision to employ a specialized reagent like 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid hinges on a careful evaluation of its potential benefits against its higher cost and the performance of established alternatives.

Feature5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acidStandard HOBt-based Reagents (HBTU, HATU)Carbodiimides (EDC, DCC)
Efficacy Potentially high for challenging couplings due to electronic effects of the bromo group.High, well-established for a wide range of applications.[5]Moderate to high, often requires an additive like HOBt to suppress racemization.[2]
Cost High (specialty chemical).Moderate to high.Low (commodity chemicals).
Versatility High; can act as a coupling additive and a bifunctional linker.Primarily used for amide bond formation.Primarily used for amide bond formation.
Safety Profile Benzotriazole derivatives can be explosive under certain conditions.[6] Handle with care.Benzotriazole-based reagents have known explosive hazards.[6]DCC is a potent sensitizer. EDC is generally considered safer.
Byproduct Removal Byproducts may require chromatographic purification.Water-soluble byproducts for some reagents (e.g., from HATU), but others may require purification.Urea byproducts can be challenging to remove completely.

The Value Proposition: The primary justification for using 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid lies in applications where its unique bifunctionality is enabling. For instance, in the synthesis of antibody-drug conjugates (ADCs) or complex labeled peptides, the ability to first attach the linker to a solid support or a payload and then use the benzotriazole moiety for subsequent conjugations could streamline a synthetic route, justifying the higher initial cost of the reagent.

Experimental Protocols: A Practical Guide

Protocol: Fmoc-based Solid-Phase Peptide Synthesis using 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid as an additive

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.

    • Add 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid (3 equivalents) and a carbodiimide coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (3 equivalents).

    • Allow the activation to proceed for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing and Iteration:

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.[7]

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram: Solid-Phase Peptide Synthesis (SPPS) Workflow

G Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Activation Amino Acid Activation (Fmoc-AA, Coupling Reagent, 5-bromo-1H-1,2,3-benzotriazole- 7-carboxylic acid) Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Loop Repeat for each Amino Acid Wash2->Loop Loop->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Loop->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: A generalized workflow for Fmoc-based SPPS.

Alternatives and Future Outlook

While 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid presents intriguing possibilities, a host of well-established and often more cost-effective alternatives exist. For standard peptide synthesis, reagents like HATU, HBTU, and PyBOP remain the workhorses of the field.[5][8] For applications requiring bioconjugation, a vast array of click chemistry reagents and other bifunctional linkers are commercially available.

The future utility of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid will likely be in highly specialized applications where its unique combination of a reactive benzotriazole moiety and functional handles (carboxylic acid and bromine) enables novel synthetic strategies that are difficult to achieve with existing reagents. Further research is needed to fully characterize its reactivity, optimize its use in various synthetic contexts, and provide a clearer picture of its performance relative to established methods.

Conclusion

5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid is a specialized reagent with the potential to be a valuable tool for researchers working on complex synthetic challenges in peptide chemistry and bioconjugation. Its higher cost necessitates a careful cost-benefit analysis. For routine applications, established coupling reagents will likely remain the more economical choice. However, for projects where its unique bifunctionality can streamline a synthetic route or enable the creation of novel molecular architectures, the investment in this specialized reagent could be well justified. As with any new tool, a thorough evaluation of its performance in a specific application is crucial to unlocking its full potential.

References

  • BenchChem. (n.d.). A Comprehensive Technical Guide to 5-Bromo-1H-indole-2-carboxylic acid. Retrieved from a relevant chemical supplier website.
  • PubChem. (n.d.). 1H-Benzotriazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8, 211–221.
  • GSC Online Press. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225.
  • International Journal of Advance Research, Ideas and Innovations in Technology. (2024). A Review on: Synthesis of Benzotriazole.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • El-Faham, A., et al. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry, 15(37), 9404-9416.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from a relevant chemical supplier website.
  • Al-Blewi, F. F., et al. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Molecules, 27(18), 6089.
  • ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. Retrieved from a relevant chemical supplier website.
  • El-Faham, A., & Albericio, F. (2010). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal, 16(15), 4473-4481.
  • Medchemexpress.com. (n.d.). 5-Bromo-1,3-benzodioxole. Retrieved from a relevant chemical supplier website.
  • Chem-Impex. (n.d.). 5-Bromo-1H-indole-3-carboxylic acid. Retrieved from a relevant chemical supplier website.
  • LookChem. (n.d.). Benzotriazole-5-carboxylic acid. Retrieved from a relevant chemical supplier website.
  • ResearchGate. (2022).
  • DOKUMEN.PUB. (2020). Peptide Synthesis: Methods and Protocols.
  • eScholarship.org. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains.
  • ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid. The following procedural g...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, fostering a secure and compliant laboratory environment.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][4]

  • Eye Irritation: Likely to cause serious eye irritation.[1][2][4]

  • Skin Irritation: May cause skin irritation.[3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]

  • Aquatic Toxicity: Benzotriazole and its derivatives are often toxic to aquatic life with long-lasting effects.[1][2]

Hazard ClassificationPotential EffectsPrimary Routes of Exposure
Acute Toxicity (Oral) Harmful if ingested.Swallowing
Eye Damage/Irritation Causes serious eye irritation.Eyes
Skin Corrosion/Irritation May cause skin irritation upon contact.Skin
STOT - Single Exposure May cause respiratory irritation.Inhalation
Aquatic Hazard Toxic to aquatic life.Environmental Release

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid.[5] PPE does not eliminate the hazard, but it provides a critical barrier to exposure.[6]

Essential PPE Ensemble:
  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[7] A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities.[8][9]

  • Hand Protection: Chemically resistant gloves are essential to prevent skin contact.[8] Nitrile or neoprene gloves are recommended for handling benzotriazole derivatives and other organic chemicals.[10] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.[3]

  • Body Protection: A properly fitting lab coat must be worn at all times to protect the skin and clothing from spills.[7] The lab coat should be buttoned and have long sleeves.

  • Footwear: Closed-toe shoes are required in the laboratory to protect the feet from spills and falling objects.[5]

Operational Plan for Safe Handling

A systematic approach to handling powdered chemicals is crucial to minimize the risk of exposure and contamination.[11]

Preparation and Weighing:
  • Designated Area: Conduct all handling and weighing of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[6][11]

  • Surface Protection: Before starting, cover the work surface with absorbent bench paper to contain any potential spills.[11]

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers, etc.) is within easy reach to avoid unnecessary movement and potential spills.

  • Weighing: Use an enclosed balance if available.[11] Tare the weigh boat before adding the chemical. Use a spatula to carefully transfer the desired amount of powder. Avoid creating dust clouds by handling the powder gently.[12]

Dissolving and Reactions:
  • Container Labeling: Clearly label all containers with the chemical name, concentration, and any relevant hazard warnings.[13]

  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing. If the dissolution is exothermic, consider cooling the vessel in an ice bath.

  • Closed Systems: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.

Post-Handling Procedures:
  • Decontamination: Thoroughly decontaminate all equipment and the work area after use. Wet cleaning methods are preferred over dry sweeping to avoid generating dust.[11]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

Spill and Emergency Procedures

Preparedness is key to effectively managing accidental spills or exposures.[14]

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent and then wash with soap and water.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Disposal Plan

All waste containing 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid must be treated as hazardous waste.[12]

  • Waste Collection: Collect all solid waste, including contaminated gloves, bench paper, and weigh boats, in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed container for hazardous liquid waste.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[12] Do not pour any waste down the drain.[1][12]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Designate and Prepare Work Area prep1->prep2 prep3 Gather All Necessary Equipment prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Transfer and Dissolve with Care handle1->handle2 handle3 Conduct Reaction in Closed System handle2->handle3 clean1 Decontaminate Work Area and Equipment handle3->clean1 Proceed to Cleanup clean2 Segregate and Label Hazardous Waste clean1->clean2 clean3 Dispose of Waste via Approved Channels clean2->clean3

Caption: A streamlined workflow for the safe handling of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid.

References

  • PENTA s.r.o. (2025-07-22). 1,2,3-Benzotriazol... - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024-08-06). SAFETY DATA SHEET.
  • Carl ROTH. Safety Data Sheet: 1,2,3-Benzotriazole.
  • Columbus Chemical Industries, Inc. Benzotriazole, (1,2,3-) Powder, Reagent 0835 - SAFETY DATA SHEET.
  • Fisher Scientific. (2023-09-05). SAFETY DATA SHEET.
  • ChemTalk. Lab Safety Equipment & PPE.
  • Environment, Health & Safety, University of California, Berkeley. Weighing Hazardous Powders in the Laboratory.
  • Environmental Health and Safety, University of Nevada, Reno. OSHA Glove Selection Chart.
  • GZ Industrial Supplies. (2025-05-26). Safe Handling Practices for Laboratory Chemicals.
  • U.S. National Library of Medicine. (2018). Benzotriazole: An overview on its versatile biological behavior.
  • Wikipedia. Benzotriazole.
  • The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment.
  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.
  • Occupational Safety and Health Administration. Laboratory Safety Guidance.
  • Storemasta. (2025-07-02). Examples of PPE for Various Dangerous Goods Classes.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Lab Pro Inc. How to Promote Lab Safety When Working with Chemicals?.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid
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5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid
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